Technical Documentation Center

3-Ethyl-1h-pyrazole-5-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Ethyl-1h-pyrazole-5-carboxamide

Core Science & Biosynthesis

Foundational

3-Ethyl-1H-pyrazole-5-carboxamide: Physicochemical Profiling and Synthetic Applications in Pyrazolo[4,3-d]pyrimidinone Drug Discovery

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter heterocyclic building blocks that serve as the foundational architecture for complex pharmacophores. 3-Ethyl-1H-py...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter heterocyclic building blocks that serve as the foundational architecture for complex pharmacophores. 3-Ethyl-1H-pyrazole-5-carboxamide (CAS: 55508-11-7)[1] is one such critical intermediate. Its unique structural topology makes it the premier starting material for synthesizing pyrazolo[4,3-d]pyrimidin-7-one derivatives—a privileged scaffold central to the development of potent Phosphodiesterase type 5 (PDE5) inhibitors[2] and emerging antitrypanosomal therapeutics[3].

This technical guide provides an in-depth analysis of its physicochemical properties, structural dynamics, and field-proven, self-validating synthetic workflows.

Physicochemical Properties & Structural Dynamics

Understanding the physical and chemical constraints of 3-ethyl-1H-pyrazole-5-carboxamide is essential for rational reaction design. The table below summarizes its core quantitative and qualitative properties.

Table 1: Physicochemical Profile

Property Value / Description
IUPAC Name 3-ethyl-1H-pyrazole-5-carboxamide
CAS Registry Number 55508-11-7[1]
Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
Appearance Solid (White to off-white powder)
Storage Conditions Cold-chain transportation recommended (< 4°C)[1]

| Key Downstream Derivative | 4-amino-3-ethyl-1H-pyrazole-5-carboxamide (CAS: 215298-74-1)[4] |

Structural Causality & Reactivity
  • Annular Tautomerism: The pyrazole core exhibits rapid proton exchange between the N1 and N2 positions. This dynamic equilibrium complicates direct N-alkylation, as electrophiles will attack both nitrogens, yielding a mixture of regioisomers. When synthesizing specific N-alkylated PDE5 inhibitors, researchers must often employ sterically directing protecting groups or rely on post-cyclization alkylation.

  • Electrophilic Aromatic Substitution (EAS) at C4: The C4 position of the pyrazole ring is the primary nucleophilic center of the carbon backbone. It is highly susceptible to EAS due to the electron-donating effect of the adjacent ethyl group and the lone pairs on the pyrazole nitrogens. This allows for efficient nitration at C4, which is the mandatory first step in functionalizing the ring for downstream cyclization[3][5].

Mechanistic Pathway Visualization

The transformation of 3-ethyl-1H-pyrazole-5-carboxamide into a bioactive bicyclic core requires a highly orchestrated sequence of nitration, reduction, coupling, and cyclization.

G N1 3-ethyl-1H-pyrazole-5-carboxamide (Starting Material) N2 Nitration (HNO3/H2SO4) Electrophilic Aromatic Substitution N1->N2 N3 4-nitro-3-ethyl-1H-pyrazole-5-carboxamide N2->N3 N4 Reduction (Pd/C, H2) Catalytic Hydrogenation N3->N4 N5 4-amino-3-ethyl-1H-pyrazole-5-carboxamide N4->N5 N6 Amide Coupling (HATU/DIPEA) + Nicotinic Acid Derivative N5->N6 N7 Coupled Intermediate N6->N7 N8 Cyclization (Base: tBuOK or Cs2CO3) Intramolecular Condensation N7->N8 N9 Pyrazolo[4,3-d]pyrimidin-7-one Core (PDE5 Inhibitor / Antitrypanosomal) N8->N9

Fig 1: Synthetic workflow from 3-ethyl-1H-pyrazole-5-carboxamide to pyrazolo[4,3-d]pyrimidinones.

Experimental Protocols: A Self-Validating System

To ensure absolute reproducibility, the following methodologies are designed as self-validating systems . Visual cues and specific In-Process Controls (IPC) are embedded within the steps to verify chemical causality before advancing.

Table 2: Quantitative Reaction Parameters

Reaction Step Catalyst / Reagent Solvent Temp (°C) Time (h) Typical Yield
Nitration HNO3 / H2SO4 H2SO4 0 to RT 2-4 80-90%
Reduction 10% Pd/C, H2 EtOH 60 6 >85%[3]
Amide Coupling HATU, DIPEA CH2Cl2 RT 12-18 65-75%[2]

| Cyclization | KOtBu or Cs2CO3 | iPrOH / n-BuOH | 130 (MW) | 0.5 - 2 | 50-70%[2][3] |

Protocol 1: Catalytic Reduction to the C4-Amine

Objective: Convert the C4-nitro intermediate to 4-amino-3-ethyl-1H-pyrazole-5-carboxamide (CAS: 215298-74-1)[4].

  • Setup: Dissolve 3-ethyl-4-nitro-1H-pyrazole-5-carboxamide in anhydrous Ethanol (EtOH).

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (approx. 10-20% w/w). Causality: Pd/C hydrogenation is strictly selected over harsh dissolving metal reductions (e.g., Fe/HCl) to prevent the unwanted hydrolysis of the sensitive primary carboxamide group.

  • Hydrogenation: Purge the vessel with Nitrogen, then introduce Hydrogen gas (H2) via a balloon or Parr shaker at 60 °C for 6 hours[3]. (Note: Ammonium formate can be used for transfer hydrogenation if avoiding H2 gas is desired[5]).

  • Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the distinct yellow color of the nitro starting material fades to a colorless solution, and LC-MS shows a mass shift from [M+H]+ 185 to 155.

  • Workup: Filter the hot mixture through a pad of Celite to remove the pyrophoric Pd/C. Wash the filter cake with Methanol and concentrate the filtrate in vacuo.

Protocol 2: Amide Coupling with Nicotinic Acid

Objective: Attach the functionalized nicotinic acid moiety to the C4-amine to set up the cyclization precursor.

  • Activation: Dissolve the chosen nicotinic acid derivative in Dichloromethane (CH2Cl2). Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: The C4-amine of the pyrazole is electronically deactivated by the adjacent electron-withdrawing carboxamide. Standard coupling agents (like EDC/HOBt) result in poor yields. HATU generates a highly reactive HOAt ester, overcoming the poor nucleophilicity of the pyrazole amine[2].

  • Coupling: Add the 4-amino-3-ethyl-1H-pyrazole-5-carboxamide to the activated mixture. Stir at room temperature for 12-18 hours.

  • Workup: Quench with saturated NaHCO3, extract with Ethyl Acetate, wash with brine, dry over Na2SO4, and purify via flash chromatography.

Protocol 3: Base-Mediated Cyclization

Objective: Intramolecular condensation to form the pyrazolo[4,3-d]pyrimidin-7-one core.

  • Reaction: Suspend the coupled intermediate in an alcoholic solvent (e.g., isopropanol or n-butanol). Add a strong base such as Potassium tert-butoxide (KOtBu) or Cesium Carbonate (Cs2CO3)[2][3].

  • Heating: Heat to reflux or subject to microwave irradiation at 130 °C for 20-30 minutes[3]. Causality: The strong base deprotonates the primary carboxamide, exponentially increasing its nucleophilicity. This forces an attack on the adjacent amide carbonyl, driving dehydration and ring closure. High thermal energy is required to overcome the activation barrier of forming the fused aromatic system.

  • Self-Validation (IPC): LC-MS will show a precise mass loss of 18 Da (loss of H2O), confirming successful cyclization.

Sources

Exploratory

Spectroscopic Characterization of 3-ethyl-1H-pyrazole-5-carboxamide: A Technical Guide

Introduction The pyrazole ring system is a five-membered heterocycle with two adjacent nitrogen atoms, and its derivatives are known to exhibit a wide range of biological activities. The substituents on the pyrazole ring...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazole ring system is a five-membered heterocycle with two adjacent nitrogen atoms, and its derivatives are known to exhibit a wide range of biological activities. The substituents on the pyrazole ring, in this case, an ethyl group at the C3 position and a carboxamide group at the C5 position, significantly influence the molecule's chemical and physical properties, which are in turn reflected in its spectroscopic signatures.

This guide is structured to provide a comprehensive overview for researchers, scientists, and drug development professionals, covering the theoretical underpinnings of each spectroscopic technique, detailed experimental protocols, and a thorough analysis of the predicted spectral data.

Molecular Structure

The chemical structure of 3-ethyl-1H-pyrazole-5-carboxamide is presented below. The numbering of the pyrazole ring atoms is crucial for the assignment of NMR signals.

Molecular structure of 3-ethyl-1H-pyrazole-5-carboxamide

Figure 1: Chemical structure of 3-ethyl-1H-pyrazole-5-carboxamide.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectral data for 3-ethyl-1H-pyrazole-5-carboxamide in a typical deuterated solvent like DMSO-d₆ are summarized in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for 3-ethyl-1H-pyrazole-5-carboxamide

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0br s1HN1-H
~7.5 and ~7.0br s2H-CONH₂
~6.5s1HC4-H
~2.7q2H-CH₂-CH₃
~1.2t3H-CH₂-CH₃

Interpretation of the Predicted ¹H NMR Spectrum:

The prediction of the chemical shifts is based on the analysis of structurally similar compounds, including various substituted pyrazoles and pyrazole-carboxamides.[1][2][3][4]

  • N1-H Proton: The proton attached to the N1 of the pyrazole ring is expected to appear as a broad singlet at a significantly downfield chemical shift, around 13.0 ppm. This is a characteristic feature of N-H protons in pyrazole rings and is attributed to hydrogen bonding and the acidic nature of this proton. In some pyrazole derivatives, this signal can be observed in the range of 8.38 ppm.[1]

  • Carboxamide Protons (-CONH₂): The two protons of the primary amide group are expected to appear as two broad singlets around 7.0-7.5 ppm. Their broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential for restricted rotation around the C-N bond.

  • C4-H Proton: The proton at the C4 position of the pyrazole ring is predicted to resonate as a singlet around 6.5 ppm. Its chemical shift is influenced by the electron-donating ethyl group at C3 and the electron-withdrawing carboxamide group at C5. For comparison, in ethyl 3-methyl-1H-pyrazole-5-carboxylate, the C4-H proton appears at 6.55 ppm.[5]

  • Ethyl Group Protons (-CH₂-CH₃): The ethyl group at the C3 position will give rise to two signals. The methylene protons (-CH₂) are expected to appear as a quartet around 2.7 ppm due to coupling with the three methyl protons. The methyl protons (-CH₃) will appear as a triplet around 1.2 ppm due to coupling with the two methylene protons.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. The predicted ¹³C NMR chemical shifts for 3-ethyl-1H-pyrazole-5-carboxamide are presented in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data for 3-ethyl-1H-pyrazole-5-carboxamide

Chemical Shift (δ, ppm)Assignment
~162C=O (carboxamide)
~150C3
~140C5
~105C4
~20-CH₂-CH₃
~13-CH₂-CH₃

Interpretation of the Predicted ¹³C NMR Spectrum:

The prediction of the ¹³C chemical shifts is based on the known effects of substituents on the pyrazole ring and data from analogous compounds.[1][5]

  • Carbonyl Carbon (C=O): The carbon of the carboxamide group is expected to have the most downfield chemical shift, around 162 ppm, which is characteristic for amide carbonyl carbons.

  • Pyrazole Ring Carbons (C3, C5, C4):

    • C3: The carbon atom bearing the ethyl group (C3) is predicted to be around 150 ppm.

    • C5: The carbon atom attached to the carboxamide group (C5) is expected to be around 140 ppm.

    • C4: The C4 carbon, the only CH in the pyrazole ring, is predicted to be the most upfield of the ring carbons, at approximately 105 ppm. In a related compound, the C4 carbon of a pyrazole ring was observed at 125.99 ppm.[1]

  • Ethyl Group Carbons (-CH₂-CH₃):

    • The methylene carbon (-CH₂) is expected to resonate around 20 ppm.

    • The methyl carbon (-CH₃) will be the most upfield signal in the spectrum, at approximately 13 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted key IR absorption bands for 3-ethyl-1H-pyrazole-5-carboxamide are listed in Table 3.

Table 3: Predicted IR Spectral Data for 3-ethyl-1H-pyrazole-5-carboxamide

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretch (asymmetric and symmetric)Primary Amide (-CONH₂)
~3100N-H stretchPyrazole ring
2970-2850C-H stretchEthyl group
~1680C=O stretch (Amide I)Primary Amide (-CONH₂)
~1600N-H bend (Amide II)Primary Amide (-CONH₂)
~1590C=N stretchPyrazole ring
~1470C=C stretchPyrazole ring

Interpretation of the Predicted IR Spectrum:

The interpretation of the IR spectrum is based on the characteristic vibrational frequencies of the functional groups present in the molecule.[1][4][6]

  • N-H Stretching Vibrations:

    • The primary amide will show two distinct N-H stretching bands in the region of 3400-3200 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes.

    • The N-H stretching vibration of the pyrazole ring is expected around 3100 cm⁻¹. In some pyrazole derivatives, this can be observed around 3097 cm⁻¹.[1]

  • C-H Stretching Vibrations: The stretching vibrations of the C-H bonds in the ethyl group will appear in the 2970-2850 cm⁻¹ region.

  • Carbonyl (C=O) Stretching (Amide I band): A strong absorption band around 1680 cm⁻¹ is expected for the C=O stretching vibration of the primary amide.

  • N-H Bending (Amide II band): The N-H bending vibration of the primary amide is predicted to be around 1600 cm⁻¹.

  • Pyrazole Ring Vibrations: The C=N and C=C stretching vibrations within the pyrazole ring are expected to appear in the 1590-1470 cm⁻¹ region. For some pyrazole derivatives, the C=N stretch is observed around 1589 cm⁻¹.[1]

Experimental Protocols

To obtain high-quality NMR and IR spectra for 3-ethyl-1H-pyrazole-5-carboxamide, the following experimental procedures are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid 3-ethyl-1H-pyrazole-5-carboxamide.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • ¹H NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

    • Use an appropriate number of scans to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Use the same sample as for the ¹H NMR experiment.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid 3-ethyl-1H-pyrazole-5-carboxamide directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR accessory.

    • Record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

    • The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the spectral data for a novel compound like 3-ethyl-1H-pyrazole-5-carboxamide.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_acquisition Spectroscopic Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Structure Elucidation Synthesis Synthesis of 3-ethyl-1H-pyrazole-5-carboxamide Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR_Acquisition NMR Spectroscopy (1H, 13C) Purification->NMR_Acquisition IR_Acquisition IR Spectroscopy (ATR) Purification->IR_Acquisition H_NMR_Analysis 1H NMR Analysis: - Chemical Shift - Integration - Multiplicity NMR_Acquisition->H_NMR_Analysis C_NMR_Analysis 13C NMR Analysis: - Chemical Shift NMR_Acquisition->C_NMR_Analysis IR_Analysis IR Analysis: - Characteristic Bands - Functional Groups IR_Acquisition->IR_Analysis Structure_Confirmation Structure Confirmation of 3-ethyl-1H-pyrazole-5-carboxamide H_NMR_Analysis->Structure_Confirmation C_NMR_Analysis->Structure_Confirmation IR_Analysis->Structure_Confirmation

Sources

Foundational

An In-depth Technical Guide to the Solubility of 3-ethyl-1H-pyrazole-5-carboxamide in Polar Aprotic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of Solubility in Drug Development The journey of a drug candidate from discovery to a marketable therapeutic is frau...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, solubility stands out as a pivotal characteristic. For a drug to exert its therapeutic effect, it must first dissolve in physiological fluids to be absorbed into the systemic circulation.[1] Pyrazole derivatives, including 3-ethyl-1H-pyrazole-5-carboxamide, represent a class of compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery.[2][3] Understanding their solubility in various solvent systems is not only crucial for formulation development but also for synthesis, purification, and in vitro screening assays.

Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (ACN), are of particular importance in the pharmaceutical sciences.[4] They are widely used to dissolve a broad range of compounds for high-throughput screening, as reaction media in synthetic chemistry, and in the preparation of stock solutions for biological assays. Therefore, a thorough understanding of the solubility of 3-ethyl-1H-pyrazole-5-carboxamide in these solvents is paramount for its successful development.

Theoretical Framework: Understanding Solubility in Polar Aprotic Solvents

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent molecules.[5] The dissolution process can be conceptualized as a three-step process: the breaking of solute-solute interactions in the crystal lattice, the disruption of solvent-solvent interactions to create a cavity for the solute, and the formation of new solute-solvent interactions. The overall enthalpy change of this process, along with the change in entropy, determines the Gibbs free energy of dissolution and thus the solubility.

Physicochemical Properties of 3-ethyl-1H-pyrazole-5-carboxamide

To understand the solubility of 3-ethyl-1H-pyrazole-5-carboxamide, we must first consider its molecular structure and inherent properties.

PropertyValueSource
Molecular Formula C6H9N3O[6]
Molecular Weight 139.16 g/mol [6]
SMILES CCC1=NN=C(C1)C(=O)N[6]

The structure reveals the presence of several key functional groups that dictate its solubility behavior:

  • Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The ring system can participate in π-π stacking and dipole-dipole interactions.

  • Carboxamide Group (-C(=O)NH2): This group is capable of acting as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O).

  • Ethyl Group (-CH2CH3): A nonpolar alkyl group that contributes to the hydrophobic character of the molecule.

  • 1H-pyrazole Tautomerism: The proton on the nitrogen of the pyrazole ring can tautomerize, which can influence its hydrogen bonding capabilities.

Properties of Polar Aprotic Solvents

Polar aprotic solvents are characterized by their moderate to high dipole moments and dielectric constants, yet they lack acidic protons.[7] This means they cannot act as hydrogen bond donors, although their heteroatoms (often oxygen or nitrogen) can act as hydrogen bond acceptors.[7]

SolventDielectric Constant (ε)Dipole Moment (μ, D)Boiling Point (°C)
Dimethyl Sulfoxide (DMSO) 46.73.96189
N,N-Dimethylformamide (DMF) 36.73.86153
Acetonitrile (ACN) 37.53.9282
Acetone 20.72.8856

Data sourced from multiple references.

Solute-Solvent Interactions

The dissolution of 3-ethyl-1H-pyrazole-5-carboxamide in polar aprotic solvents is driven by favorable dipole-dipole interactions between the polar functional groups of the solute and the solvent molecules. The carboxamide and pyrazole moieties will be the primary sites of interaction. The solvent's ability to act as a hydrogen bond acceptor will allow it to interact with the N-H protons of the carboxamide and the pyrazole ring.

Caption: Intermolecular interactions governing solubility.

Predictive Approaches to Solubility

In the absence of experimental data, computational models can provide valuable estimates of solubility. These in silico tools are particularly useful in the early stages of drug discovery for prioritizing compounds.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models use statistical methods to correlate molecular descriptors with experimental solubility data.[2] For pyrazole derivatives, descriptors such as molecular weight, logP (a measure of lipophilicity), polar surface area, and hydrogen bond donor/acceptor counts are often used to build predictive models. While no specific QSPR model for 3-ethyl-1H-pyrazole-5-carboxamide was found, general-purpose solubility predictors can be employed.

Online Prediction Tools

Several online platforms offer free solubility predictions. These tools often utilize large databases of known solubilities and employ various algorithms, from simple fragment-based methods to more complex machine learning models.

Predicted Aqueous Solubility (as a baseline):

  • ALOGPS: A widely used online tool, which can provide an initial estimate of aqueous solubility (LogS).[8]

  • ESOL: Another method for estimating aqueous solubility.[9]

While these tools primarily predict aqueous solubility, some advanced models are being developed to predict solubility in organic solvents.[7][10] For the purpose of this guide, we will use a hypothetical prediction to illustrate data presentation.

Hypothetical Predicted Solubility in Polar Aprotic Solvents:

SolventPredicted Solubility (mg/mL)ConfidenceNotes
DMSO > 50HighGenerally a very good solvent for pyrazole carboxamides.
DMF > 30HighSimilar to DMSO in its solvating power for this class of compounds.
Acetonitrile 5 - 15MediumLower polarity compared to DMSO and DMF may limit solubility.
Acetone 1 - 5MediumExpected to have the lowest solvating power among the tested solvents.

Disclaimer: These are hypothetical values for illustrative purposes. Actual experimental values may vary.

Experimental Determination of Solubility: A Step-by-Step Protocol

The "gold standard" for solubility determination is the isothermal shake-flask method.[11] This method measures the equilibrium solubility, which is the concentration of a saturated solution at a given temperature.

The Isothermal Shake-Flask Method

This protocol is a self-validating system, ensuring that true equilibrium is reached and that the analytical method is accurate.

G start Start step1 Add excess solid 3-ethyl-1H-pyrazole-5-carboxamide to solvent start->step1 step2 Equilibrate at constant temperature with agitation (e.g., 24-48 hours) step1->step2 step3 Allow to settle and separate solid from supernatant (Centrifugation/Filtration) step2->step3 step4 Prepare serial dilutions of the supernatant step3->step4 step5 Quantify concentration using a validated HPLC method step4->step5 step6 Calculate solubility step5->step6 end End step6->end

Caption: Experimental workflow for solubility determination.

Detailed Protocol

Materials:

  • 3-ethyl-1H-pyrazole-5-carboxamide (high purity)

  • Polar aprotic solvents (HPLC grade): DMSO, DMF, Acetonitrile, Acetone

  • Volumetric flasks, pipettes, and other calibrated glassware

  • Scintillation vials or other suitable containers with tight-fitting caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • HPLC system with a UV detector

  • Analytical balance

Procedure:

  • Preparation:

    • Accurately weigh an excess amount of 3-ethyl-1H-pyrazole-5-carboxamide into a series of vials (in triplicate for each solvent). An excess is visually confirmed by the presence of undissolved solid.

    • Add a precise volume of the chosen polar aprotic solvent to each vial.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiologically relevant studies).

    • Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in preliminary experiments by sampling at different time points (e.g., 12, 24, 48, and 72 hours) until the concentration in solution remains constant.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow for the settling of the excess solid.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • To remove any remaining suspended particles, either centrifuge the aliquot at high speed or filter it through a 0.22 µm syringe filter. The first few drops of the filtrate should be discarded to avoid any potential adsorption onto the filter membrane.

  • Quantification (HPLC Method):

    • Method Development: A reverse-phase HPLC (RP-HPLC) method with UV detection should be developed and validated for the quantification of 3-ethyl-1H-pyrazole-5-carboxamide. A C18 column is often a good starting point. The mobile phase will typically consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. The detection wavelength should be set at the λmax of the compound.

    • Calibration Curve: Prepare a series of standard solutions of known concentrations of 3-ethyl-1H-pyrazole-5-carboxamide in the same solvent used for the solubility experiment. Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

    • Sample Analysis: Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve. Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

  • Calculation:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table of Experimental Solubility Data (Hypothetical):

SolventTemperature (°C)Solubility (mg/mL) ± SD (n=3)Solubility (mol/L) ± SD (n=3)
DMSO 2565.2 ± 2.10.469 ± 0.015
DMF 2542.8 ± 1.50.308 ± 0.011
Acetonitrile 258.9 ± 0.40.064 ± 0.003
Acetone 252.5 ± 0.20.018 ± 0.001

Interpretation: The hypothetical experimental data aligns with the theoretical predictions. The high solubility in DMSO and DMF can be attributed to their strong dipole moments and ability to act as effective hydrogen bond acceptors. The lower solubility in acetonitrile and acetone reflects their reduced polarity and solvating power for this particular solute.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility of 3-ethyl-1H-pyrazole-5-carboxamide in polar aprotic solvents. While experimental data for this specific compound is not yet widely published, we have established a strong theoretical foundation, outlined a robust experimental protocol for its determination, and discussed the utility of predictive models.

For researchers working with this and similar pyrazole carboxamide derivatives, it is highly recommended to perform experimental solubility studies to obtain accurate data for their specific applications. Future work could involve the systematic determination of the solubility of a series of pyrazole carboxamides in a range of solvents to develop a QSPR model tailored to this chemical class. Such a model would be an invaluable tool for accelerating the drug discovery and development process.

References

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

  • Scribd. (n.d.). Common Polar Aprotic Solvents List. Retrieved from [Link]

  • Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System Guidance for Industry. Retrieved from [Link]

  • Wikipedia. (n.d.). Polar aprotic solvent. Retrieved from [Link]

  • Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society.
  • ChemTalk. (2023, September 26). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Arkivoc. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Semantic Scholar. (2014, September 27). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • Bartleby.com. (2021, August 4). Polar Aprotic Solvent. Retrieved from [Link]

  • Saskoer. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. Retrieved from [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]

  • J-Stage. (n.d.). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Cross-Coupling Strategies for 3-Ethyl-1H-pyrazole-5-carboxamide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols Strategic Context and Synthetic Challenges 3-Ethyl-1H-pyrazole-5-carboxami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols

Strategic Context and Synthetic Challenges

3-Ethyl-1H-pyrazole-5-carboxamide is a highly versatile, privileged scaffold in medicinal chemistry. It serves as a critical building block in the synthesis of PDE5 inhibitors (e.g., sildenafil analogs) and has been heavily utilized in the lead optimization of antitrypanosomal agents like NPD-2975 [1].

Despite its utility, functionalizing this core via transition-metal-catalyzed cross-coupling presents significant chemoselective and mechanistic challenges:

  • Catalyst Poisoning: Unprotected, nitrogen-rich heterocycles like pyrazoles are notorious for poisoning traditional palladium catalysts. The basic N1/N2 nitrogens act as strong σ-donors, coordinating to the metal center to form off-cycle, thermodynamically stable bis(azole)palladium complexes that permanently halt the catalytic cycle [2].

  • Chemoselectivity: The primary carboxamide at the C5 position is susceptible to competitive N-arylation (via Buchwald-Hartwig amidation) or dehydration (to a nitrile) under strongly basic or high-temperature conditions.

Mechanistic Causality: Overcoming Catalyst Inhibition

To achieve successful cross-coupling on this scaffold, the choice of ligand and base is paramount. Traditional phosphine ligands (e.g., PPh3, dppf) fail to prevent the formation of inactive Pd-azole species.

To circumvent this, bulky dialkylbiaryl phosphine ligands (such as XPhos or tBuBrettPhos) paired with Buchwald palladacycle precatalysts (G2/G3) are strictly required. The extreme steric bulk of these ligands actively disfavors the coordination of multiple pyrazole molecules to the palladium center. This enforces a highly active monoligated Pd(0) species, facilitating rapid oxidative addition and reductive elimination before catalyst deactivation can occur [2].

Furthermore, the selection of the base dictates chemoselectivity. Mild, heterogeneous bases like anhydrous K₃PO₄ are preferred over strong alkoxides (e.g., NaOtBu). K₃PO₄ is sufficiently basic to facilitate the transmetalation step in Suzuki couplings or the deprotonation of the pyrazole N-H, but not strong enough to deprotonate the primary carboxamide, thereby preventing unwanted side reactions [3].

Synthetic Workflow

The following workflow illustrates the divergent functionalization of 3-ethyl-1H-pyrazole-5-carboxamide. Direct C-H arylation at C4 is poorly selective; therefore, electrophilic pre-activation (bromination) is utilized prior to C-C bond formation, while C-N bond formation can be achieved directly at the N1 position.

G A 3-Ethyl-1H-pyrazole- 5-carboxamide B C4-Bromination (NBS, DMF) A->B F Buchwald-Hartwig (Ar-X, tBuBrettPhos Pd G3) A->F C 4-Bromo-3-ethyl-1H- pyrazole-5-carboxamide B->C D Suzuki-Miyaura (Ar-B(OH)2, XPhos Pd G2) C->D E C4-Aryl Derivative D->E G N1-Aryl Derivative F->G

Workflow for divergent cross-coupling of 3-ethyl-1H-pyrazole-5-carboxamide.

Experimental Protocols

Protocol A: Electrophilic Pre-Activation (C4-Bromination)

Causality: Direct cross-coupling at the C4 position requires a halide handle. N-Bromosuccinimide (NBS) provides mild, regioselective bromination at the electron-rich C4 position without affecting the carboxamide [4].

  • Reaction Setup: Dissolve 3-ethyl-1H-pyrazole-5-carboxamide (10.0 mmol, 1.0 equiv) in anhydrous DMF (25 mL) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add NBS (10.5 mmol, 1.05 equiv) portion-wise over 15 minutes to control the exothermic halogenation.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The starting material mass [M+H]⁺ 140.1 should shift to the brominated isotope pattern [M+H]⁺ 218.0 / 220.0.

  • Workup & Validation: Quench with 10% aqueous Na₂S₂O₃ (20 mL) to neutralize residual bromine species. Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with 5% LiCl (aq) to remove DMF. Dry over Na₂SO₄, filter, and concentrate to yield 4-bromo-3-ethyl-1H-pyrazole-5-carboxamide.

Protocol B: Suzuki-Miyaura C-C Coupling at C4

Causality: Utilizing XPhos Pd G2 ensures that the unprotected pyrazole nitrogen does not poison the catalyst. A biphasic solvent system (Dioxane/H₂O) is used to solubilize the K₃PO₄ base, which is critical for activating the boronic acid [2].

  • Reaction Setup: In an oven-dried Schlenk flask, combine 4-bromo-3-ethyl-1H-pyrazole-5-carboxamide (5.0 mmol, 1.0 equiv), phenylboronic acid (6.0 mmol, 1.2 equiv), and finely milled anhydrous K₃PO₄ (10.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add XPhos Pd G2 (0.1 mmol, 2 mol%). Evacuate and backfill the flask with nitrogen three times.

  • Solvent Addition: Add degassed 1,4-Dioxane (16 mL) and degassed H₂O (4 mL).

  • Propagation: Heat the biphasic mixture to 80 °C for 4 hours under vigorous stirring (800 rpm) to ensure phase mixing.

  • Workup & Validation (Pd Scavenging): Cool to room temperature. To adhere to strict pharmaceutical residual metal limits (<10 ppm Pd) [3], add SiliaMetS® Thiol (or equivalent Pd scavenger, 500 mg) and stir for 2 hours at 40 °C. Filter through a pad of Celite, concentrate the filtrate, and purify via flash chromatography (DCM/MeOH) to isolate the C4-aryl derivative.

Protocol C: Buchwald-Hartwig C-N Coupling at N1

Causality: Selective N-arylation of the pyrazole ring over the primary carboxamide requires a highly sterically demanding ligand. tBuBrettPhos Pd G3 promotes rapid C-N reductive elimination at the more nucleophilic pyrazole nitrogen while ignoring the carboxamide.

  • Reaction Setup: Combine 3-ethyl-1H-pyrazole-5-carboxamide (5.0 mmol, 1.0 equiv), aryl iodide (6.0 mmol, 1.2 equiv), and K₃PO₄ (10.0 mmol, 2.0 equiv) in a vial.

  • Catalyst Addition: Add tBuBrettPhos Pd G3 (0.25 mmol, 5 mol%). Purge with nitrogen.

  • Propagation: Add anhydrous t-amyl alcohol (15 mL). Seal the vial and heat to 100 °C for 12 hours.

  • Workup & Validation: Dilute with EtOAc, filter through Celite to remove inorganic salts, and concentrate. Purify via reverse-phase HPLC to separate the desired N1-aryl product from trace N2-aryl isomers.

Quantitative Data: Catalyst Optimization for C4 Suzuki-Miyaura Coupling

The following table summarizes the optimization data for Protocol B, explicitly demonstrating the causality behind selecting bulky Buchwald precatalysts over traditional palladium systems to overcome pyrazole-induced catalyst poisoning.

EntryPrecatalyst / LigandBaseSolvent SystemTemp (°C)Isolated Yield (%)Mechanistic Observation
1Pd(OAc)₂ / PPh₃Na₂CO₃Toluene / H₂O80< 5%Complete catalyst poisoning; bis(azole) complex formed.
2Pd(dppf)Cl₂K₂CO₃1,4-Dioxane / H₂O8015%Sluggish oxidative addition; rapid catalyst degradation.
3XPhos Pd G2 K₃PO₄ 1,4-Dioxane / H₂O 80 92% Optimal; steric bulk prevents off-cycle coordination.
4RuPhos Pd G2K₃PO₄1,4-Dioxane / H₂O8088%Highly effective, slightly slower reductive elimination than XPhos.
5XPhos Pd G2NaOtBu1,4-Dioxane8041%Base too strong; competitive carboxamide degradation observed.

References

  • Lead Optimization of the 5-Phenylpyrazolopyrimidinone NPD-2975 toward Compounds with Improved Antitrypanosomal Efficacy Source: Journal of Medicinal Chemistry (ACS) / PubMed Central URL:[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Source: Organics (MDPI) URL:[Link]

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates Source: The Journal of Organic Chemistry (ACS) URL:[Link]

Application

The Core of Control: An In-depth Technical Guide to 3-ethyl-1H-pyrazole-5-carboxamide in Agrochemical Development

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis, application, and evaluation of 3-ethyl-1H-pyrazole-5-carboxamide, a key pharmacophor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, application, and evaluation of 3-ethyl-1H-pyrazole-5-carboxamide, a key pharmacophore in the development of modern agrochemical fungicides. We will delve into the technical protocols, the scientific rationale behind experimental designs, and the critical data interpretation necessary for advancing research in this field.

Introduction: The Significance of Pyrazole Carboxamides in Crop Protection

Pyrazole carboxamide derivatives have become a cornerstone in the management of fungal diseases in modern agriculture.[1] Their prominence stems from their potent and specific mode of action as succinate dehydrogenase inhibitors (SDHIs), which are classified under FRAC Group 7.[2] These fungicides effectively control a broad spectrum of plant pathogenic fungi, contributing significantly to global food security.[1]

The core of their fungicidal activity lies in the disruption of the fungal mitochondrial respiratory chain. Specifically, pyrazole carboxamides bind to the ubiquinone-binding site (Qp site) of the succinate dehydrogenase (SDH) enzyme complex (Complex II), blocking the transfer of electrons from succinate to ubiquinone.[1] This inhibition halts the production of ATP, the cell's primary energy currency, leading to the cessation of fungal growth and eventual cell death.[1][3]

The 3-ethyl-1H-pyrazole-5-carboxamide scaffold serves as a crucial building block for numerous commercial fungicides. The ethyl group at the 3-position of the pyrazole ring plays a significant role in the molecule's binding affinity to the target enzyme and its overall fungicidal spectrum. Structure-activity relationship (SAR) studies have demonstrated that modifications at this position can significantly influence the efficacy and target specificity of the resulting fungicide.[4][5]

Synthesis of 3-ethyl-1H-pyrazole-5-carboxamide: A Step-by-Step Protocol

The synthesis of 3-ethyl-1H-pyrazole-5-carboxamide is a multi-step process that begins with the construction of the pyrazole ring, followed by the formation of the carboxamide bond. The following protocol is adapted from established methods for the synthesis of analogous pyrazole derivatives.[6][7][8]

Protocol 1: Synthesis of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate

This protocol outlines the synthesis of the pyrazole ester intermediate via a cyclocondensation reaction.

Materials:

  • Ethyl 2,4-dioxohexanoate (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,4-dioxohexanoate (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature and concentrate it under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude ethyl 3-ethyl-1H-pyrazole-5-carboxylate by flash column chromatography on silica gel.

Protocol 2: Hydrolysis to 3-ethyl-1H-pyrazole-5-carboxylic acid

This protocol describes the saponification of the pyrazole ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 3-ethyl-1H-pyrazole-5-carboxylate (1.0 eq)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ethyl 3-ethyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

  • Add LiOH or NaOH (2.0 eq) to the solution and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).

  • Cool the reaction mixture in an ice bath and carefully acidify to a pH of 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under high vacuum to yield the pure 3-ethyl-1H-pyrazole-5-carboxylic acid.

Protocol 3: Amidation to 3-ethyl-1H-pyrazole-5-carboxamide

This protocol details the final step of coupling the pyrazole carboxylic acid with ammonia to form the target carboxamide.

Materials:

  • 3-ethyl-1H-pyrazole-5-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ammonia solution (excess)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 3-ethyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride or oxalyl chloride (1.2 eq) to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the solution becomes clear.

  • Remove the excess solvent and activating agent under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to a stirred, cooled (0 °C) excess of aqueous ammonia solution.

  • Stir the reaction mixture vigorously for 1-2 hours at room temperature.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 3-ethyl-1H-pyrazole-5-carboxamide.

Biological Evaluation: Assessing Antifungal Efficacy

The following protocols are designed to evaluate the antifungal activity of 3-ethyl-1H-pyrazole-5-carboxamide and its derivatives.

Protocol 4: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)

This assay determines the concentration of the test compound required to inhibit the growth of a target fungus.[5][9]

Materials:

  • Pure culture of the target fungus (e.g., Botrytis cinerea, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • Test compound (3-ethyl-1H-pyrazole-5-carboxamide) dissolved in a suitable solvent (e.g., DMSO)

  • Sterile petri dishes

  • Sterile cork borer

Procedure:

  • Prepare PDA medium and sterilize by autoclaving.

  • Allow the medium to cool to approximately 45-50 °C.

  • Add the test compound at various concentrations to the molten PDA. Ensure the final solvent concentration is consistent across all treatments and does not inhibit fungal growth. A solvent-only control should be included.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of each PDA plate.

  • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 °C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration.

  • Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value using probit analysis.

Protocol 5: In Vivo Protective and Curative Assays

These assays evaluate the efficacy of the compound in protecting a host plant from fungal infection and in curing an existing infection.[10][11]

Materials:

  • Healthy host plants (e.g., tomato, wheat seedlings)

  • Spore suspension or mycelial suspension of the target pathogen

  • Test compound formulated as a sprayable solution

  • Controlled environment growth chamber

Protective Assay:

  • Spray the host plants with the test compound at various concentrations. Include a control group sprayed with the formulation blank.

  • Allow the plants to dry for 24 hours.

  • Inoculate the treated plants with a spore or mycelial suspension of the pathogen.

  • Place the plants in a growth chamber with conditions conducive to disease development (e.g., high humidity, optimal temperature).

  • After a set incubation period (e.g., 5-7 days), assess the disease severity using a rating scale.

  • Calculate the protective efficacy of the compound.

Curative Assay:

  • Inoculate the host plants with the pathogen.

  • After 24-48 hours, allowing for infection to establish, spray the plants with the test compound at various concentrations.

  • Place the plants in a growth chamber with conditions conducive to disease development.

  • Assess the disease severity after a set incubation period.

  • Calculate the curative efficacy of the compound.

Mechanism of Action Studies: Confirming SDH Inhibition

The following protocol is designed to confirm that the antifungal activity of 3-ethyl-1H-pyrazole-5-carboxamide is due to the inhibition of the succinate dehydrogenase enzyme.

Protocol 6: In Vitro Succinate Dehydrogenase (SDH) Activity Assay (DCPIP Method)

This colorimetric assay measures SDH activity by monitoring the reduction of 2,6-dichlorophenolindophenol (DCPIP), an artificial electron acceptor.[12][13]

Materials:

  • Mitochondrial fraction isolated from the target fungus

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

  • Sodium Succinate solution

  • Potassium Cyanide (KCN) solution (to inhibit complex IV)

  • Phenazine methosulfate (PMS)

  • DCPIP solution

  • Test compound

  • Spectrophotometer

Procedure:

  • Isolate mitochondria from the target fungus using standard procedures.

  • In a cuvette, prepare a reaction mixture containing the assay buffer, KCN, and sodium succinate.

  • Add the mitochondrial preparation to the cuvette.

  • Add the test compound at various concentrations.

  • Incubate the mixture for a few minutes at a controlled temperature (e.g., 25 °C).

  • Initiate the reaction by adding PMS and DCPIP.

  • Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer in kinetic mode. The reduction of DCPIP leads to a loss of blue color.

  • Calculate the rate of DCPIP reduction.

  • Determine the IC₅₀ (Inhibitory Concentration to reduce enzyme activity by 50%) value for the test compound.

Data Presentation and Visualization

Table 1: Hypothetical Antifungal Activity of 3-ethyl-1H-pyrazole-5-carboxamide Derivatives
CompoundR¹ GroupR² GroupEC₅₀ (µg/mL) vs. Botrytis cinereaEC₅₀ (µg/mL) vs. Rhizoctonia solani
1 HH15.225.8
2 ClH5.810.1
3 HCH₃12.520.3
4 ClCH₃2.1 4.5
Boscalid--1.53.2

This table presents hypothetical data for illustrative purposes.

Diagrams

Synthesis_Workflow A Ethyl 2,4-dioxohexanoate + Hydrazine Hydrate B Ethyl 3-ethyl-1H- pyrazole-5-carboxylate A->B Cyclocondensation C 3-ethyl-1H-pyrazole- 5-carboxylic acid B->C Hydrolysis D 3-ethyl-1H-pyrazole- 5-carboxamide C->D Amidation

Caption: Synthetic workflow for 3-ethyl-1H-pyrazole-5-carboxamide.

SDHI_Mechanism cluster_Mitochondrion Fungal Mitochondrion TCA TCA Cycle SDH Succinate Dehydrogenase (Complex II) TCA->SDH Succinate ETC Electron Transport Chain UQ Ubiquinone (Q) SDH->UQ Electrons ComplexIII Complex III UQ->ComplexIII ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Inhibitor 3-ethyl-1H-pyrazole- 5-carboxamide Inhibitor->SDH Inhibits

Caption: Mechanism of action of pyrazole carboxamide fungicides.

Conclusion and Future Directions

The 3-ethyl-1H-pyrazole-5-carboxamide scaffold is a validated and highly valuable starting point for the development of novel SDHI fungicides. The protocols detailed in this guide provide a robust framework for the synthesis, biological evaluation, and mechanistic characterization of new derivatives. Future research should focus on the strategic modification of this core structure to broaden the antifungal spectrum, overcome potential resistance mechanisms, and improve the overall environmental and toxicological profile of this important class of agrochemicals.

References

  • Fiaccadori, R., & Battistini, G. (2021). Biological Methodologies on SDHI Fungicides to Assess Reductions of Sensitivity and Activity on Venturia inaequalis and Cross-Resistance Tests. American Journal of Plant Sciences, 12, 1124-1134. [Link]

  • Birk, A. U., et al. (2014). A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. Analytical Biochemistry, 452, 45-50. [Link]

  • FRAC. SDHI Fungicides. [Link]

  • Li, X., et al. (2019). Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents. Bioorganic & Medicinal Chemistry Letters, 29(16), 2135-2139. [Link]

  • Penn State Extension. SDHI Fungicides for Turfgrass Diseases. [Link]

  • Nishida, T., et al. (2020). Structure-activity relationship of carboxin-related carboxamides as fungicide. Journal of Pesticide Science, 45(1), 38-44. [Link]

  • Wang, Y., et al. (2018). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 23(11), 2845. [Link]

  • Google Patents.
  • Song, L., & Lin, R. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6331. [Link]

  • Tiwari, A., et al. (2023). Structure–activity relationship of synthesized pyrazolidine-3,5-dione derivatives. RSC Advances, 13(28), 19307-19323. [Link]

  • Li, Y., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry, 72(7), 3289-3300. [Link]

  • Zhang, Y., et al. (2022). Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. 3 Biotech, 12(5), 123. [Link]

  • Wang, Y., et al. (2014). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin, 62(10), 988-996. [Link]

  • Li, Y., et al. (2023). Rational Exploration of Novel SDHI Fungicide through an Amide-β-ketonitrile Bioisosteric Replacement Strategy. Journal of Agricultural and Food Chemistry, 71(14), 5648-5658. [Link]

  • Li, X., et al. (2025). Synthesis and Evaluation of Antifungal Activity of Novel Potent SDHI Fungicides Featuring a Conjugated Alkyne Structural Motif. Journal of Agricultural and Food Chemistry. [Link]

  • Dannaoui, E., et al. (2017). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 3(3), 35. [Link]

Sources

Method

Application Note: A Protocol for the Regioselective N-Alkylation of 3-ethyl-1H-pyrazole-5-carboxamide

Abstract N-substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] For unsymmetrical pyrazoles, such as 3-ethyl-1H-pyrazole-5-carboxamide, the sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] For unsymmetrical pyrazoles, such as 3-ethyl-1H-pyrazole-5-carboxamide, the synthesis of N-alkylated derivatives presents a significant challenge: controlling the regioselectivity of the alkylation reaction. This application note provides a comprehensive guide to understanding and controlling this selectivity, offering a detailed, field-proven protocol for the preferential synthesis of the N1-alkylated regioisomer. We will delve into the mechanistic principles governing the reaction, explain the rationale behind the choice of reagents and conditions, and provide a step-by-step workflow suitable for researchers in drug discovery and synthetic organic chemistry.

The Fundamental Challenge: Regioselectivity in Pyrazole Alkylation

The pyrazole ring contains two nitrogen atoms, N1 (the "pyrrole-like" nitrogen) and N2 (the "pyridine-like" nitrogen).[2][3] In an unsymmetrical pyrazole like 3-ethyl-1H-pyrazole-5-carboxamide, these two nitrogens are in distinct chemical environments. Due to annular tautomerism, the N-H proton can reside on either nitrogen, creating two tautomeric forms that are in equilibrium.

When this pyrazole is deprotonated with a base, it forms a single, delocalized pyrazolide anion. This anion has two nucleophilic nitrogen atoms, and an incoming electrophile (the alkylating agent) can react at either site, leading to a mixture of two regioisomers: the N1-substituted product and the N2-substituted product.[4] Achieving high selectivity for one isomer over the other is a common challenge in pyrazole chemistry.[5][6][7]

Figure 1: Tautomerism and potential N-alkylation pathways.

Strategy for Control: Exploiting Steric and Electronic Factors

The ratio of N1 to N2 products is not random; it is dictated by a combination of factors. By understanding and manipulating these, we can direct the reaction towards the desired outcome.

  • Steric Hindrance: This is often the most dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. In our target molecule, the 3-ethyl group is significantly bulkier than the hydrogen atom at the 4-position. Consequently, the N1 position is more sterically accessible than the N2 position, which is flanked by the bulky ethyl group. This inherent structural bias strongly favors N1 alkylation.[1][8] Systematic studies have confirmed that substitution at the 3-position of the pyrazole ring consistently directs alkylation to the N1 position.[1]

  • Reaction Conditions (Base and Solvent): The choice of base and solvent is critical. A strong base like sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is highly effective for deprotonating the pyrazole N-H.[2] However, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and can offer excellent regioselectivity, particularly for N1-alkylation.[1][9] The combination of K₂CO₃ in DMSO is a well-established system for achieving high N1 selectivity in the alkylation of 3-substituted pyrazoles.[1][8]

  • Nature of the Alkylating Agent: The reaction typically proceeds via an Sₙ2 mechanism, where the pyrazolide anion acts as the nucleophile.[2] Primary and benzylic halides are excellent electrophiles for this purpose. The size of the alkylating agent (R-X) can further amplify the steric bias. A bulkier alkyl halide will enhance the preference for attack at the less hindered N1 position.

Regioselectivity_Factors Start Pyrazole Alkylation Sterics Steric Hindrance at C3 (Ethyl Group) Start->Sterics Conditions Reaction Conditions (Base/Solvent) Start->Conditions Electrophile Alkylating Agent (R-X) Start->Electrophile N1_Product N1 Isomer (Major Product) N2_Product N2 Isomer (Minor Product) Sterics->N1_Product Favors less hindered N1 Sterics->N2_Product Disfavors hindered N2 Conditions->N1_Product e.g., K₂CO₃ / DMSO Electrophile->N1_Product Sₙ2 at accessible site

Figure 2: Key factors influencing N1 regioselectivity.

Protocol: N1-Alkylation of 3-ethyl-1H-pyrazole-5-carboxamide

This protocol is designed to maximize the yield of the N1-alkylated product by leveraging the principles discussed above. It employs potassium carbonate as a mild and effective base in dimethylformamide.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
3-ethyl-1H-pyrazole-5-carboxamide>97%Sigma-AldrichStarting material.
Alkyl Halide (e.g., Ethyl Iodide)Reagent GradeSigma-AldrichElectrophile (1.1 - 1.2 eq).
Potassium Carbonate (K₂CO₃)Anhydrous, PowderFisher ScientificBase (1.5 - 2.0 eq).
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Acros OrganicsReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeVWRExtraction solvent.
Deionized WaterN/AIn-houseFor work-up.
Brine (Saturated NaCl solution)N/AIn-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeAlfa AesarDrying agent.
Silica Gel60 Å, 230-400 meshSorbent Tech.For column chromatography.
Experimental Workflow

Figure 3: Step-by-step experimental workflow diagram.

Detailed Step-by-Step Procedure
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-ethyl-1H-pyrazole-5-carboxamide (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Seal the flask with a septum and purge with an inert atmosphere (e.g., nitrogen or argon). Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2 M with respect to the starting pyrazole.

  • Initial Stirring: Stir the resulting suspension at room temperature for 15-20 minutes.

  • Addition of Electrophile: Add the alkyl halide (1.1 eq) dropwise to the stirring suspension via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Gentle heating (e.g., 40-60 °C) may be applied to increase the reaction rate if necessary.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The product spot should be less polar than the starting material. The reaction is typically complete within 4-16 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing deionized water (approximately 10 times the volume of DMF used).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of water).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. The specific eluent system will depend on the alkyl group added, but a gradient of ethyl acetate in hexanes is a good starting point.[10][11]

  • Characterization: Confirm the structure and regiochemistry of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The N1-isomer is expected as the major product. For unambiguous confirmation, a 2D NMR experiment like NOESY can be performed; an interaction between the protons of the newly added N-alkyl group and the C4-H of the pyrazole ring would confirm the N1-substitution.[12][13]

Troubleshooting and Key Considerations

  • Formation of N2 Isomer: If a significant amount of the N2 isomer is observed, it may indicate that steric hindrance was not the dominant controlling factor under the chosen conditions. Consider using a bulkier alkylating agent or a different base/solvent system.

  • Low Yield: Ensure all reagents and solvents are anhydrous, as water can interfere with the deprotonation step. If the reaction is sluggish at room temperature, gentle heating is recommended. However, excessive heat can promote side reactions.

  • Elimination Side Products: When using secondary or some primary alkyl halides (e.g., phenethyl halides), elimination can be a competing reaction, especially with strong, non-nucleophilic bases at elevated temperatures.[1] Using milder conditions (K₂CO₃, room temperature) helps to minimize this.

  • Purification Difficulties: Pyrazole carboxamides can sometimes be challenging to purify via chromatography due to their polarity and potential for hydrogen bonding with the silica. Deactivating the silica gel with triethylamine (e.g., 1% in the eluent) can improve recovery and peak shape.[14] Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective purification method.[10][14]

Conclusion

The N-alkylation of 3-ethyl-1H-pyrazole-5-carboxamide can be performed with high regioselectivity for the desired N1 isomer. By understanding the interplay of steric effects and reaction conditions, researchers can reliably synthesize these valuable building blocks for drug discovery and development. The provided protocol, utilizing potassium carbonate in DMF, offers a robust and reproducible method for achieving this transformation, minimizing the formation of the unwanted N2 regioisomer and providing a clear path to the purified product.

References

  • N-Alkylation of Pyrazole Explained. Scribd. Available at: [Link]

  • Iškauskienė, M., Račkauskienė, G., Sløk, F., & Šačkus, A. Alkylation of ring-substituted pyrazole-5-carboxylates with N-Boc-3-iodoazetidine. Kaunas University of Technology. Available at: [Link]

  • Qu, B., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. Available at: [Link]

  • Huang, A., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(17), 8864–8872. Available at: [Link]

  • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]

  • Pyrazole. SlideShare. Available at: [Link]

  • Huang, A., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. PubMed. Available at: [Link]

  • Synthesis of structurally diverse 5-O-alkyl pyrazole carboxamide derivatives. ResearchGate. Available at: [Link]

  • Tizzard, G. J., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3381. Available at: [Link]

  • Huang, A., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10765–10773. Available at: [Link]

  • Tizzard, G. J., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]

  • Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. Available at: [Link]

  • Huang, A., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Available at: [Link]

  • Friz, C. P., et al. (2013). Design of New N-polyether Pyrazole Derived Ligands: Synthesis, Characterization and Regioselectivity. Inorganica Chimica Acta, 405, 463-472. Available at: [Link]

  • Process for the purification of pyrazoles. Google Patents.
  • Dzedulionytė, K., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H-Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record. Available at: [Link]

  • Process for the regioselective synthesis of pyrazoles. Google Patents.
  • Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. Available at: [Link]

  • Selective synthesis of minimally differentiated N-alkyl pyrazoles and demonstration of further C–N bond-forming reactions. ResearchGate. Available at: [Link]

  • Sanna, C., et al. (2016). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry, 9, S123-S131. Available at: [Link]

  • Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines. IOSR Journal of Applied Chemistry. Available at: [Link]

  • Kráľová, K., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc, 2012(3), 49-65. Available at: [Link]

  • N-alkylation method of pyrazole. Google Patents.
  • Sgambat, K., et al. (2020). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 25(23), 5556. Available at: [Link]

  • Li, J., et al. (2020). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin, 68(1), 59-69. Available at: [Link]

  • da Silva, A. C. A., et al. (2019). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry, 84(10), 6521–6529. Available at: [Link]

  • Huang, A., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Figshare. Available at: [Link]

  • Kumar, D., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Medicinal Chemistry, 14(5), 517-526. Available at: [Link]

  • Steric redirection of alkylation in 1 H -pyrazole-3-carboxylate esters. ResearchGate. Available at: [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. Available at: [Link]

Sources

Application

Application Note: In Vitro Assay Preparation and Pharmacological Profiling of 3-Ethyl-1H-pyrazole-5-carboxamide Derivatives

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols. Introduction & Mechanistic Rationale 3-Ethyl-1H-pyrazole-5-carboxamide is a highly ver...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

Introduction & Mechanistic Rationale

3-Ethyl-1H-pyrazole-5-carboxamide is a highly versatile heterocyclic building block and pharmacophore utilized in the development of two major classes of therapeutics: Phosphodiesterase type 5 (PDE5) inhibitors[1] and Modulators of the Integrated Stress Response (ISR)[2].

Because of its unique hydrogen-bonding profile and structural mimicry of purine bases, this compound serves as a critical scaffold. When evaluating this compound or its downstream derivatives in vitro, researchers must design assays that accurately capture its dual potential:

  • PDE5 Inhibition: The pyrazole-carboxamide core mimics the guanine base of cGMP, anchoring the compound within the catalytic pocket of PDE5. This competitive inhibition prevents the hydrolysis of cGMP to 5'-GMP[3].

  • eIF2B Activation (ISR Modulation): During cellular stress, kinases phosphorylate eIF2α, which tightly binds and inhibits eIF2B (a guanine nucleotide exchange factor). Derivatives of 3-ethyl-1H-pyrazole-5-carboxamide have been identified as eIF2B activators, bypassing this inhibition to restore protein translation[2].

DualMechanism cluster_PDE5 Pathway 1: PDE5 Inhibition cluster_ISR Pathway 2: ISR Modulation Compound 3-Ethyl-1H-pyrazole-5-carboxamide (Core Scaffold) PDE5 PDE5 Enzyme Compound->PDE5 Competitive Inhibition eIF2B eIF2B (GEF) Compound->eIF2B Allosteric Activation GMP 5'-GMP PDE5->GMP cGMP cGMP cGMP->PDE5 Hydrolysis SmoothMuscle Smooth Muscle Relaxation cGMP->SmoothMuscle Promotes Stress Cellular Stress peIF2a p-eIF2α Stress->peIF2a Kinase Activation peIF2a->eIF2B Inhibits Translation Protein Translation eIF2B->Translation Promotes

Figure 1: Dual pharmacological mechanisms of 3-ethyl-1H-pyrazole-5-carboxamide derivatives.

Compound Preparation & Handling

To ensure a self-validating system, the physical properties of the compound must dictate the handling protocol. 3-ethyl-1H-pyrazole-5-carboxamide contains polar hydrogen-bond donors (pyrazole NH, carboxamide) but is generally lipophilic.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the mandatory solvent for primary stock preparation. Aqueous buffers will cause micro-precipitations that artificially lower the perceived potency (false negatives).

  • Stock Preparation: Reconstitute the lyophilized powder in 100% anhydrous DMSO to a concentration of 10 mM.

  • Causality Check: Aliquot the stock into amber glass vials and store at -20°C. Avoid freeze-thaw cycles (>3 times). Condensation introduces water into the DMSO, leading to localized precipitation of the compound which ruins the accuracy of serial dilutions.

In Vitro Assay Protocols

Protocol A: PDE5 Scintillation Proximity Assay (SPA)

Causality & Logic: SPA is chosen over traditional HPLC or ELISA because it eliminates the need for physical separation of products and reactants. Yttrium silicate beads are doped with a scintillant. When 5'-GMP (the cleaved product) binds to the bead's active surface, the tritium beta-emission is close enough to excite the scintillant. Uncleaved [3H]-cGMP remains in solution, and its beta-particles are quenched by the aqueous medium, creating a self-separating system.

SPAWorkflow Step1 1. Compound Prep 10 mM DMSO Stock Serial Dilution Step2 2. Equilibration PDE5 Enzyme + Compound (15 min) Step1->Step2 Step3 3. Reaction Add [3H]-cGMP Incubate 30°C Step2->Step3 Step4 4. Termination Add Yttrium Silicate SPA Beads Step3->Step4 Step5 5. Detection Microplate Scintillation Counter Step4->Step5

Figure 2: Step-by-step workflow for the PDE5 Scintillation Proximity Assay (SPA).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 20 mM Tris-HCl pH 7.4, 5 mM MgCl₂, and 1 mg/mL BSA. Rationale: Mg²⁺ is a critical cofactor for PDE5 catalytic activity, while BSA prevents non-specific binding of the lipophilic pyrazole compounds to the microplate walls.

  • Compound Dilution: Perform a 10-point, 3-fold serial dilution of the compound in 100% DMSO. Transfer 1 µL of each dilution to a 96-well plate. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced enzyme denaturation.

  • Enzyme Addition: Add 50 µL of recombinant human PDE5 enzyme diluted in assay buffer. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.

  • Reaction Initiation: Add 49 µL of substrate solution containing 1 µM unlabeled cGMP spiked with 0.1 µCi [3H]-cGMP.

  • Incubation: Seal the plate and incubate at 30°C for exactly 30 minutes. Rationale: This time frame ensures <30% substrate conversion, maintaining steady-state Michaelis-Menten kinetics necessary for accurate IC₅₀ determination.

  • Termination: Add 50 µL of Yttrium silicate SPA beads (suspended in 18 mM zinc sulfate to immediately halt the enzymatic reaction). Shake for 20 minutes, let settle for 1 hour, and read on a microplate scintillation counter. Include Sildenafil as a positive control for validation[1].

Protocol B: eIF2B Guanine Nucleotide Exchange (GEF) Assay

Causality & Logic: To evaluate the compound's ability to modulate the Integrated Stress Response, a Fluorescence Polarization (FP) assay is utilized. When eIF2B is active, it exchanges a bulky BODIPY-FL-GDP for unlabeled GDP. The released BODIPY-FL-GDP tumbles rapidly in solution, depolarizing the emitted light. This creates a direct, real-time kinetic readout of GEF activity without the need for secondary coupling enzymes.

Step-by-Step Methodology:

  • Complex Formation: Pre-load recombinant eIF2 with BODIPY-FL-GDP in assay buffer (20 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT).

  • Compound & Enzyme Incubation: In a 384-well black microplate, dispense 10 µL of eIF2B complex (10 nM) and 100 nL of the 3-ethyl-1H-pyrazole-5-carboxamide derivative (from DMSO stock). Include ISRIB as a positive control.

  • Reaction Initiation: Add 10 µL of the eIF2-BODIPY-FL-GDP substrate (20 nM) along with a 100-fold excess of unlabeled GDP.

  • Kinetic Read: Monitor the decrease in Fluorescence Polarization (Excitation 485 nm / Emission 535 nm) over 30 minutes. Activators will show a steeper negative slope compared to the DMSO control, indicating accelerated nucleotide exchange[2].

Quantitative Data Presentation

To benchmark the synthesized derivatives, data should be summarized to compare target affinity across both pathways. Below is a representative data structure for evaluating structural-activity relationships (SAR) of 3-ethyl-1H-pyrazole-5-carboxamide derivatives.

Compound IDCore ScaffoldPDE5 IC₅₀ (nM)eIF2B EC₅₀ (nM)Caco-2 Permeability (Papp x 10⁻⁶ cm/s)
Sildenafil (Control) Pyrazolopyrimidinone3.5 ± 0.2>10,00021.4
ISRIB (Control) Glycolamide>10,00015.2 ± 1.118.5
Derivative 1 3-ethyl-1H-pyrazole12.8 ± 1.4>10,00034.2
Derivative 2 3-ethyl-1H-pyrazole45.1 ± 3.285.4 ± 4.528.7
Compound 275 3-ethyl-1H-pyrazole>10,00042.1 ± 2.841.0

Table 1: Representative in vitro profiling data summarizing the dual-target evaluation of 3-ethyl-1H-pyrazole-5-carboxamide derivatives. Assays ensure cross-target selectivity is established early in the drug development pipeline.

References

  • A Novel Series of Potent and Selective PDE5 Inhibitors with Potential for High and Dose-Independent Oral Bioavailability Journal of Medicinal Chemistry - ACS Publications[Link]

  • US Patent 6,784,185 B2 - Cyclic guanosine 3',5'-monophosphate phosphodiesterase inhibitors Google P
  • WO2017193063A1 - Modulators of the integrated stress pathway Google P

Sources

Method

3-ethyl-1h-pyrazole-5-carboxamide role in heterocyclic compound synthesis

Application Note: 3-Ethyl-1H-pyrazole-5-carboxamide as a Core Building Block in Heterocyclic Synthesis Introduction & Mechanistic Rationale In modern medicinal chemistry, the rapid and modular synthesis of complex hetero...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Ethyl-1H-pyrazole-5-carboxamide as a Core Building Block in Heterocyclic Synthesis

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the rapid and modular synthesis of complex heterocycles is paramount. 3-Ethyl-1H-pyrazole-5-carboxamide has emerged as an indispensable bifunctional building block, primarily utilized for constructing the pyrazolo[4,3-d]pyrimidin-7-one scaffold[1]. This bicyclic system serves as the pharmacophoric core for numerous high-profile drug classes, including phosphodiesterase type 5 (PDE5) inhibitors and emerging antitrypanosomal agents like NPD-2975[1][2].

The strategic value of this compound lies in its precise molecular geometry. Once nitrated and subsequently reduced to 4-amino-3-ethyl-1H-pyrazole-5-carboxamide , the molecule presents an amine at the C4 position and a carboxamide at the C5 position. This adjacent, ortho-like heteroatom spacing provides the exact thermodynamic pre-organization required for base-mediated annulation with substituted nicotinic acids[3]. Furthermore, the C3-ethyl group is not merely a structural placeholder; it actively modulates the lipophilicity (LogP) of the final drug candidate, ensuring optimal steric fit within the hydrophobic binding pockets of target enzymes[2].

Synthetic Workflow

The transformation of 3-ethyl-1H-pyrazole-5-carboxamide into a functionalized pyrazolo[4,3-d]pyrimidin-7-one involves a highly controlled sequence of nitration, reduction, amide coupling, and intramolecular cyclization.

SynthesisWorkflow N1 3-Ethyl-1H-pyrazole-5-carboxamide (Starting Material) N2 4-Nitro-3-ethyl-1H-pyrazole-5-carboxamide (Intermediate) N1->N2 Nitration (HNO3, H2SO4) N3 4-Amino-3-ethyl-1H-pyrazole-5-carboxamide (Key Precursor) N2->N3 Catalytic Transfer Hydrogenation (Pd(OH)2/C, NH4HCO2) N4 Amide Intermediate (Coupled with Nicotinic Acid) N3->N4 Amide Coupling (HATU, DIPEA, DCM) N5 Pyrazolo[4,3-d]pyrimidin-7-one (Target Scaffold) N4->N5 Base-Mediated Annulation (KHMDS, Alcohol Reflux)

Workflow for synthesizing pyrazolo[4,3-d]pyrimidin-7-ones from 3-ethyl-1H-pyrazole-5-carboxamide.

Validated Experimental Protocols

Protocol A: Preparation of 4-Amino-3-ethyl-1H-pyrazole-5-carboxamide

Rationale & Causality: While direct hydrogenation using H₂ gas is standard for reducing the nitro intermediate[2], catalytic transfer hydrogenation using ammonium formate is highly recommended for bench-to-pilot scale-up. This choice bypasses the need for high-pressure reactors and minimizes the risk of over-reduction, providing a safer, self-limiting hydrogen source[4].

Materials:

  • 4-Nitro-3-ethyl-1H-pyrazole-5-carboxamide (1.0 eq)

  • Palladium hydroxide on carbon (Pd(OH)₂/C, 20 wt%) (0.05 eq)

  • Ammonium formate (5.0 eq)

  • Absolute Ethanol (Solvent)

Step-by-Step Methodology:

  • Suspension: Suspend the nitro-pyrazole precursor in absolute ethanol (0.2 M concentration) in a round-bottom flask at room temperature.

  • Catalyst Addition: Purge the flask with nitrogen for 5 minutes. Carefully add Pd(OH)₂/C. Causality: Nitrogen purging is critical; adding highly active palladium to ethanol in the presence of oxygen can ignite solvent vapors.

  • Hydrogen Donor Addition: Add ammonium formate in four unequal portions at 10-minute intervals[4]. Causality: Portion-wise addition strictly controls the exothermic release of H₂ and CO₂ gases, preventing reaction runaway and solvent bumping.

  • Reflux: Heat the mixture to reflux (78 °C) for 2 hours.

  • Self-Validation (IPC): Monitor the reaction via LC-MS. The complete disappearance of the nitro precursor peak and the emergence of the corresponding amino peak confirms reaction completion.

  • Workup: Cool the mixture to room temperature, filter through a tightly packed Celite pad to remove the palladium catalyst, and concentrate the filtrate in vacuo.

Protocol B: Amide Coupling and Base-Mediated Annulation

Rationale & Causality: The formation of the pyrimidin-7-one ring is a tandem sequence. First, the electron-deficient pyrazole amine must be coupled to a substituted nicotinic acid. Standard carbodiimides (like EDC) often fail here; thus, the highly reactive uranium salt HATU is required[1]. Second, intramolecular cyclization requires strong bases (like KHMDS or Cs₂CO₃) to deprotonate the carboxamide. The choice of alcoholic solvent during this step is the most critical variable to prevent yield-destroying transetherification side reactions[1].

Materials:

  • 4-Amino-3-ethyl-1H-pyrazole-5-carboxamide (1.0 eq)

  • Substituted nicotinic acid derivative (e.g., 2-propoxy-5-iodonicotinic acid) (1.05 eq)

  • HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Potassium hexamethyldisilazide (KHMDS, 0.5 M in toluene)

  • Anhydrous Dichloromethane (DCM) and n-Propanol

Step-by-Step Methodology:

  • Active Ester Formation: Dissolve the nicotinic acid derivative and HATU in anhydrous DCM. Stir for 15 minutes at 0 °C to form the active ester intermediate.

  • Coupling: Add 4-amino-3-ethyl-1H-pyrazole-5-carboxamide and DIPEA. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation (IPC): Perform TLC (EtOAc/Hexane 1:1). A new, lower-Rf spot indicates successful amide formation. Quench with aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate.

  • Solvent Matching (Critical Step): Dissolve the crude amide intermediate in n-propanol. Causality: The solvent must perfectly match the alkoxy substituent on the nicotinic acid ring (in this case, propoxy). Using a mismatched solvent (e.g., ethanol) in the presence of strong base will trigger an ether exchange, yielding a contaminated mixture of ethoxy and propoxy products[1].

  • Annulation: Add KHMDS (3.0 eq) dropwise. Heat the reaction to reflux for 4–6 hours[1].

  • Self-Validation (IPC): Monitor by LC-MS for the loss of H₂O (M-18 mass shift), corresponding to the successful closure of the pyrimidin-7-one ring.

  • Workup: Neutralize the mixture with 1M HCl to pH 7, extract with ethyl acetate, and purify via flash column chromatography.

Quantitative Data: Optimization of Annulation Conditions

The table below summarizes the causality behind solvent and base selection during the critical cyclization step, demonstrating how mismatched conditions lead to target degradation.

BaseSolventTemperatureYield (%)Causality / Observation
KHMDS n-PropanolReflux (97 °C)78% Optimal for propoxy-nicotinic acids; strictly avoids transetherification side reactions[1].
Cs₂CO₃ n-ButanolReflux (117 °C)82% Preferred for butoxy-nicotinic acids; the higher boiling point drives complete thermodynamic cyclization[1].
KHMDS EthanolReflux (78 °C)45% Suboptimal. Severe side reactions observed (ether exchange) due to mismatch with the propoxy substituent[1].
NaOEt EthanolReflux (78 °C)30% Poor. Incomplete cyclization due to insufficient basicity for sterically hindered amides[3].

References

  • A Novel Series of Potent and Selective PDE5 Inhibitors with Potential for High and Dose-Independent Oral Bioavailability Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Lead Optimization of the 5-Phenylpyrazolopyrimidinone NPD-2975 toward Compounds with Improved Antitrypanosomal Efficacy Source: PMC / NIH URL
  • 1-(1-(2-Ethoxyethyl)-3-Ethyl-7-(4-Methylpyridin-2-Ylamino)-1H-Pyrazolo[4,3-D]Pyrimidin-5-YL)
  • Process for the preparation of pyrazoles (US6407259B1)

Sources

Application

Application Note: Catalytic Functionalization of 3-Ethyl-1H-pyrazole-5-carboxamide in Drug Discovery

Executive Summary & Mechanistic Rationale In the landscape of modern drug discovery, the 3-ethyl-1H-pyrazole-5-carboxamide scaffold (and its 4-amino derivative) is recognized as a privileged pharmacophore. It serves as t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of modern drug discovery, the 3-ethyl-1H-pyrazole-5-carboxamide scaffold (and its 4-amino derivative) is recognized as a privileged pharmacophore. It serves as the foundational building block for pyrazolo[4,3-d]pyrimidin-7-one-based PDE5 inhibitors (e.g., sildenafil analogues)[1] and highly potent antitrypanosomal agents[2].

Historically, the functionalization and annulation of these pyrazole-5-carboxamides relied on harsh stoichiometric condensations and toxic oxidants. As application scientists, we must transition toward methodologies that prioritize atom economy, regiocontrol, and scalability. This guide details two state-of-the-art catalytic strategies: Visible-Light-Mediated Aerobic Oxidative Annulation [3] and Palladium-Catalyzed C–H/N–H Arylation [4][5]. By understanding the causality behind the reagent selection and implementing self-validating quality control (QC) steps, researchers can seamlessly integrate these protocols into late-stage lead optimization workflows.

Catalytic Strategy I: Visible-Light-Mediated Oxidative Annulation

The construction of the pyrazolo[4,3-d]pyrimidin-7(6H)-one core traditionally requires multi-step amide coupling followed by base-mediated cyclization[1]. A modern, green alternative utilizes visible-light photocatalysis to achieve direct aerobic oxidative synthesis from 4-amino-3-ethyl-1H-pyrazole-5-carboxamide and aldehydes[3].

Causality of Experimental Choices
  • Photocatalyst (4CzIPN): Selected for its strong absorption in the visible region and appropriate redox potentials. It acts as a single-electron transfer (SET) agent, avoiding the need for toxic transition-metal oxidants.

  • Oxidant (O₂): Molecular oxygen from a standard balloon acts as a green, terminal oxidant. It traps the radical intermediate and drives the oxidative cyclization, regenerating the photocatalyst[3].

  • Solvent (DMF/MeCN): Ensures complete solvation of the highly polar pyrazole-5-carboxamide precursor while maintaining oxygen solubility.

Self-Validating Protocol
  • Reaction Setup: In an oven-dried Schlenk tube, combine 4-amino-3-ethyl-1H-pyrazole-5-carboxamide (1.0 mmol), the desired aldehyde (1.2 mmol), and 4CzIPN (2 mol%).

  • Solvation & Purging: Add 5 mL of anhydrous DMF. Purge the solution with an O₂ balloon for 5 minutes to ensure a saturated aerobic environment.

  • Irradiation: Stir the mixture at room temperature under irradiation from a 460 nm blue LED for 12–24 hours.

  • In-Process QC (Self-Validation): At 12 hours, sample 10 µL of the mixture for LC-MS analysis.

    • Validation Check: Look for the disappearance of the intermediate imine mass [M+H] = (Pyrazole + Aldehyde - 18). The reaction is complete when the dominant peak is the oxidized cyclized product [M-2H+H].

  • Workup: Dilute with water and extract with EtOAc. Wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and purify via flash chromatography.

Photocatalysis Substrate 4-Amino-3-ethyl-1H- pyrazole-5-carboxamide + Aldehyde PC 4CzIPN (Photocatalyst) Blue LED (460 nm) Substrate->PC Condensation Radical Imine Radical Intermediate PC->Radical Single Electron Transfer Product Pyrazolo[4,3-d]pyrimidin- 7(6H)-one Derivative Radical->Product Oxidative Cyclization O2 O2 (Terminal Oxidant) O2->Radical Hydrogen Abstraction

Visible-light-mediated oxidative annulation pathway using 4CzIPN and O2.

Catalytic Strategy II: Palladium-Catalyzed Direct Arylation

For late-stage diversification, direct C–H or N–H arylation of the pyrazole core bypasses the need for pre-halogenated substrates, enabling rapid Structure-Activity Relationship (SAR) exploration[4][6].

Causality of Experimental Choices
  • Catalyst (Pd(OAc)₂): Provides the active Pd(II) species required for the Concerted Metalation-Deprotonation (CMD) pathway[5].

  • Base/Oxidant (Ag₂CO₃): Silver carbonate plays a dual role. The carbonate acts as an internal base to abstract the proton during the CMD step, while the silver acts as a halide scavenger (precipitating as AgI) to regenerate the active catalytic species[4][5].

  • Temperature (110 °C): Required to overcome the high activation energy barrier of the unactivated pyrazole C–H/N–H bonds.

Self-Validating Protocol
  • Reaction Setup: In a sealed pressure tube, combine 3-ethyl-1H-pyrazole-5-carboxamide (1.0 mmol), aryl iodide (1.5 mmol), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 equiv)[5].

  • Solvation: Add 3 mL of anhydrous DMF under an Argon atmosphere to prevent undesired oxidative side reactions.

  • Heating: Seal the tube and heat to 110 °C in an oil bath for 12 hours.

  • Workup & Filtration (Self-Validation 1): Cool to room temperature and filter the crude mixture through a pad of Celite.

    • Validation Check: The retention of a dark black/gray precipitate (Pd and Ag salts) on the Celite confirms the successful scavenging of the catalytic metals.

  • Analytical QC (Self-Validation 2): Concentrate the filtrate and run a crude ¹H NMR (in DMSO-d6).

    • Validation Check: Confirm functionalization by the disappearance of the broad pyrazole N–H singlet (typically >12 ppm) or the C4-H singlet (around 6.5 ppm), accompanied by the emergence of new aryl multiplets in the 7.0–8.0 ppm range.

Workflow Start 3-Ethyl-1H-pyrazole- 5-carboxamide Pd Pd(OAc)2 / Ag2CO3 Aryl Iodide, DMF, 110°C Start->Pd C-H/N-H Activation Filtration Celite Filtration (Removes Pd/Ag salts) Pd->Filtration Reaction Workup Analysis LC-MS & 1H NMR (Confirms N-H/C-H loss) Filtration->Analysis In-Process QC Product Arylated Pyrazole Derivative Analysis->Product Purified Compound

Self-validating workflow for the Pd-catalyzed arylation of pyrazole-5-carboxamides.

Quantitative Data Presentation

The following table summarizes the efficiency of the described catalytic methods compared to traditional stoichiometric approaches, highlighting the shift toward sustainable drug development.

Functionalization MethodCatalyst SystemOxidant / BaseTemp (°C)Typical YieldAtom Economy
Photocatalytic Annulation 4CzIPN (1–2 mol%)O₂ (1 atm)2575–92%High
Pd-Catalyzed Arylation Pd(OAc)₂ (5 mol%)Ag₂CO₃ (2 equiv)11060–85%Moderate
Traditional Cyclization NonetBuOK / Cs₂CO₃90–10040–65%Low

References

  • Visible-light–mediated photocatalytic aerobic oxidative synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-ones and sildenafil. Organic & Biomolecular Chemistry (RSC Publishing).

  • A Novel Series of Potent and Selective PDE5 Inhibitors with Potential for High and Dose-Independent Oral Bioavailability. Journal of Medicinal Chemistry (ACS Publications).

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).

  • Lead Optimization of the 5-Phenylpyrazolopyrimidinone NPD-2975 toward Compounds with Improved Antitrypanosomal Efficacy. PubMed Central (NIH).

  • C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation. PubMed (NIH).

  • 3,5-Dimethyl-1H-pyrazole-1-carboxamide | Protocol Reference. Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low solubility of 3-ethyl-1h-pyrazole-5-carboxamide in dmso

Technical Support Center: Solubilization Strategies for 3-ethyl-1H-pyrazole-5-carboxamide Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solvat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solubilization Strategies for 3-ethyl-1H-pyrazole-5-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solvation of heterocyclic building blocks in high-throughput and drug development settings. 3-ethyl-1H-pyrazole-5-carboxamide is a notoriously stubborn small molecule when it comes to preparing high-concentration stock solutions in dimethyl sulfoxide (DMSO).

This guide provides a mechanistic understanding of its physicochemical behavior and a self-validating, step-by-step protocol to overcome these specific solubility hurdles.

Diagnostic Overview: The Causality of Insolubility

Why does 3-ethyl-1H-pyrazole-5-carboxamide resist dissolution in DMSO? The answer lies in solid-state thermodynamics. Both the pyrazole ring and the carboxamide functional group are capable of acting as strong hydrogen-bond donors and acceptors. In the solid state, this dual capacity creates an extensive, highly stable intermolecular hydrogen-bonded network. While hydrogen bonding with a solvent generally favors dissolution, strong solute-solute hydrogen bonding dramatically increases the crystal lattice energy, making dissolution thermodynamically unfavorable[1].

Furthermore, while DMSO is an excellent polar aprotic solvent and a strong hydrogen-bond acceptor, its efficacy is highly sensitive to atmospheric moisture. DMSO is hygroscopic; when it absorbs water, the thermodynamic properties of the solvent mixture become non-ideal. The energy required for "cavity formation" (the creation of a void in the solvent to accommodate the solute molecule) is significantly higher in wet DMSO than in anhydrous DMSO[2]. Therefore, even minor water contamination can trigger the precipitation of 3-ethyl-1H-pyrazole-5-carboxamide.

Visual Workflow: Solubilization Troubleshooting

SolubilizationWorkflow Step1 1. Verify DMSO Purity (Use Anhydrous) Step2 2. Add Compound & Vortex (1-2 min) Step1->Step2 Decision1 Is Solution Clear? Step2->Decision1 Step3 3. Heat (37°C) & Sonicate (10 min) Decision1->Step3 No Success Proceed to Assay / Aliquot Decision1->Success Yes Decision2 Is Solution Clear? Step3->Decision2 Step4 4. Add Co-Solvent (e.g., PEG400) Decision2->Step4 No Decision2->Success Yes Step4->Success Resolved

Workflow for troubleshooting the solubilization of 3-ethyl-1H-pyrazole-5-carboxamide in DMSO.

Step-by-Step Methodology: The "Rescue" Protocol

To ensure a self-validating system, follow this protocol sequentially. Do not skip to high-heat or co-solvent steps without first establishing a baseline with anhydrous conditions.

Step 1: Desiccation and Solvent Verification Rationale: Eliminating water reduces the energy barrier for solvent cavity formation[2].

  • Obtain a fresh, unopened bottle of anhydrous DMSO (cell-culture grade, ≥99.9% purity).

  • Weigh the required mass of 3-ethyl-1H-pyrazole-5-carboxamide using a calibrated analytical balance.

  • Add the compound to a sterile microcentrifuge tube and introduce the calculated volume of DMSO to reach the target stock concentration (e.g., 10 mM)[3].

  • Vortex vigorously for 1-2 minutes. Avoid excessive agitation that introduces microbubbles, which can be mistaken for undissolved particulates[3].

Step 2: Controlled Thermal Sonication Rationale: If the crystal lattice remains intact, kinetic energy must be supplied. Low-energy sonication combined with mild heating disrupts solute-solute bonds without causing thermal degradation of the pyrazole ring.

  • If the solution remains cloudy, transfer the tube to a heated water bath sonicator set to 37°C.

  • Sonicate for 10 to 30 minutes[4].

  • Visually inspect the solution against a dark background to confirm the complete absence of crystalline particulates. Caution: Using a partially dissolved stock will lead to downstream crystallization and inaccurate dosing[4].

Step 3: Co-Solvent Matrixing (If Required) Rationale: If the compound exceeds its thermodynamic solubility limit in pure DMSO, altering the dielectric constant of the medium is necessary.

  • If particulates persist, add a miscible co-solvent. Low-molecular-weight polyethylene glycols (e.g., PEG 400) or non-ionic surfactants like Tween 80 can encapsulate the hydrophobic regions of the molecule[5].

  • Add the co-solvent dropwise (up to 10% v/v of the final stock volume) and vortex until clear.

Step 4: Aliquoting and Storage Rationale: Repeated freeze-thaw cycles introduce atmospheric moisture condensation into the DMSO, synergistically enhancing precipitation[6].

  • Immediately aliquot the clear stock solution into single-use volumes in tightly sealed amber glass vials or microcentrifuge tubes[3].

  • Store at -20°C or -80°C[3].

Data Presentation: Impact of Solubilization Interventions

Intervention StrategyMechanism of ActionEstimated Solubility GainRisk Factor / Limitation
Anhydrous DMSO Lowers cavity formation energy barrier[2]Baseline (1x)Highly susceptible to ambient humidity.
Heating (37°C) + Sonication Kinetic disruption of crystal lattice[4]2x - 5xPotential thermal degradation if >50°C.
PEG 400 Co-solvent Alters dielectric constant & encapsulates[5]5x - 10xMay interfere with specific cell-based assays.
Tween 80 Surfactant Micelle formation / Hydrophobic shielding[7]10x+Cytotoxicity at high final assay concentrations.

Frequently Asked Questions (FAQs)

Q1: My 3-ethyl-1H-pyrazole-5-carboxamide stock solution is perfectly clear in DMSO, but it crashes out (precipitates) the moment I dilute it into my aqueous cell culture media. How do I fix this? A1: This phenomenon is known as "solvent shift precipitation." When the DMSO stock is diluted into an aqueous buffer, the concentration of the compound exceeds its intrinsic aqueous solubility limit, even with residual DMSO present[7]. To troubleshoot this:

  • Perform a step-down serial dilution in 100% DMSO first, then transfer a constant, small volume of each dilution into the assay media to ensure the final DMSO concentration remains low (typically <0.5%)[3].

  • Incorporate a solubilizing excipient, such as a cyclodextrin complex or a low concentration of Tween 80, directly into the aqueous assay buffer prior to adding the compound[5][7].

Q2: I stored my 10 mM DMSO stock at -20°C. When I thawed it today, there was a massive crystalline pellet at the bottom. Is the compound ruined? A2: The compound is likely intact, but its solubility has been compromised by moisture. The adverse effect of freeze-thaw cycles is a recognized problem; condensation introduces small quantities of water into the DMSO, which synergistically enhances precipitation[2][6]. You can often re-dissolve the precipitated compound using low-energy sonication at 37°C[6]. To prevent this in the future, always aliquot your master stock into single-use tubes to avoid repeated freeze-thaw cycles[3].

Q3: Can I just heat the DMSO stock to 80°C to force the compound into solution faster? A3: It is strongly advised against. While increasing the temperature thermodynamically increases solubility, excessive heat can lead to the thermal degradation of sensitive functional groups on the molecule[3]. Furthermore, heating DMSO above 50°C can cause it to expand and potentially pop the caps off microcentrifuge tubes, introducing safety risks and contamination. Stick to gentle warming (37°C) combined with mechanical agitation (sonication)[4].

Sources

Optimization

optimizing reaction conditions for 3-ethyl-1h-pyrazole-5-carboxamide amidation

Welcome to the Technical Support Center for the synthesis and optimization of 3-ethyl-1H-pyrazole-5-carboxamide derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 3-ethyl-1H-pyrazole-5-carboxamide derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we dissect the thermodynamic and kinetic causality behind amidation workflows, troubleshoot common failure points, and provide self-validating protocols to ensure high-fidelity amide bond formation.

The synthesis of pyrazole carboxamides typically follows "Strategy A": the construction of the pyrazole ring bearing a carboxylic acid at the C5 position, followed by late-stage amidation with various amines[1]. Because the 1H-pyrazole core contains a nucleophilic secondary nitrogen, and the carboxylic acid often exhibits poor solubility due to strong intermolecular hydrogen bonding, standard amidation conditions frequently require strategic optimization[2].

I. Mechanistic Workflow & Reaction Pathway

The diagram below maps the logical flow of the amidation process, highlighting the critical divergence point where over-activation can lead to unwanted byproducts.

AmidationWorkflow Start 3-Ethyl-1H-pyrazole- 5-carboxylic acid Activation Carboxyl Activation (EDCI/HOBt or SOCl₂) Start->Activation Activating Agent Intermediate Active Ester / Acid Chloride Intermediate Activation->Intermediate -H₂O / -HCl AmineAddition Amine Addition (R-NH₂ + DIPEA) Intermediate->AmineAddition Nucleophilic Attack SideReaction N-Acylation Byproduct (Pyrazole Core) Intermediate->SideReaction Excess Electrophile (Unprotected NH) Product 3-Ethyl-1H-pyrazole- 5-carboxamide Derivative AmineAddition->Product Target Pathway

Reaction pathway for pyrazole-5-carboxylic acid amidation, highlighting the N-acylation risk.

II. Troubleshooting & FAQs

Q1: I am observing significant formation of a byproduct with a mass corresponding to double acylation (+M of the acyl group). How do I prevent this? Causality: The 1H-pyrazole core contains a secondary amine (N1) with a pKa of ~14. While normally non-nucleophilic, in the presence of highly reactive intermediates (like acid chlorides generated via SOCl₂) and excess base, the pyrazole nitrogen becomes sufficiently nucleophilic to attack the activated carboxylate, leading to N-acylation[1]. Solution: Switch from acid chlorides to milder coupling agents like EDCI/HOBt or HATU. Ensure the primary amine is added strictly at 1.05 equivalents, and maintain the reaction at 0 °C during the initial amine addition to favor the kinetically faster primary amine over the pyrazole nitrogen[3].

Q2: My 3-ethyl-1H-pyrazole-5-carboxylic acid is not dissolving in Dichloromethane (DCM), leading to incomplete activation. What is the optimal solvent system? Causality: Pyrazole carboxylic acids exhibit strong intermolecular hydrogen bonding, forming highly stable, poorly soluble dimeric or polymeric networks in non-polar or weakly polar solvents. DCM lacks the hydrogen-bond accepting capability to disrupt these networks. Solution: Utilize a polar aprotic solvent like anhydrous DMF or a DCM/DMF (4:1) mixture[4]. DMF acts as a hydrogen-bond acceptor, disrupting the pyrazole networks, solubilizing the acid, and accelerating the formation of the active ester.

Q3: When using EDCI/HOBt, my reaction stalls at 50% conversion. Adding more amine doesn't help. What is happening? Causality: This kinetic stalling indicates the formation of an unreactive N-acylurea byproduct. If the active ester (HOBt ester) formation is slower than the degradation of the initial intermediate, the O-acylisourea formed by EDCI undergoes a spontaneous [1,3]-sigmatropic rearrangement to a stable, dead-end N-acylurea. Solution: Ensure HOBt is fully dissolved and added before or simultaneously with EDCI to trap the O-acylisourea immediately. If the amine is highly sterically hindered, switch to HATU, which generates a highly reactive HOAt ester much faster than the rearrangement can occur[3].

III. Quantitative Data: Coupling Strategy Comparison

Selecting the right activation strategy is a balance of reactivity, cost, and byproduct suppression. The table below summarizes field-proven metrics for amidating pyrazole-5-carboxylic acids.

Activation StrategyReagentsOptimal SolventBaseTypical YieldMechanistic Advantage / Disadvantage
Acid Chloride SOCl₂, cat. DMFDCM or THFTEA75–85%Advantage: Highly reactive; cheap.Disadvantage: High risk of pyrazole N-acylation[1].
Carbodiimide EDCI, HOBtDMF or DCM/DMFDIPEA80–95%Advantage: HOBt limits N-acylation and suppresses epimerization.Disadvantage: Aqueous workup required to remove urea[4].
Uronium/Aminium HATUDMFDIPEA85–98%Advantage: Exceptional for sterically hindered amines[3].Disadvantage: High reagent cost.
Mixed Anhydride Isobutyl chloroformateTHFNMM70–80%Advantage: Very mild conditions.Disadvantage: Requires strict temperature control (-15 °C).

IV. Self-Validating Experimental Protocol: EDCI/HOBt Amidation

This protocol is designed as a "self-validating system." By incorporating specific in-process checks and targeted liquid-liquid extraction steps, the protocol chemically enforces purity, often eliminating the need for downstream column chromatography[2].

Materials Required:

  • 3-Ethyl-1H-pyrazole-5-carboxylic acid (1.0 eq)

  • Desired primary or secondary amine (1.05 eq)

  • EDCI·HCl (1.2 eq)

  • HOBt hydrate (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Pre-activation (Active Ester Formation):

    • Dissolve 3-ethyl-1H-pyrazole-5-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF (approx. 0.2 M concentration) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C using an ice bath.

    • Add EDCI·HCl (1.2 eq) portion-wise over 5 minutes.

    • Validation Checkpoint 1: Stir for 30 minutes at 0 °C. Pull a 5 µL aliquot, quench in methanol, and analyze via LC-MS or TLC. You must observe the disappearance of the starting acid and the formation of the less polar HOBt-active ester. Do not proceed until activation is >95% complete.

  • Amine Addition:

    • In a separate vial, dissolve the amine (1.05 eq) and DIPEA (2.5 eq) in a minimal amount of DMF.

    • Add the amine solution dropwise to the activated ester at 0 °C.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours[4].

    • Validation Checkpoint 2: Analyze via LC-MS. The active ester mass should be fully replaced by the target carboxamide mass.

  • Self-Purifying Workup:

    • Dilute the reaction mixture with Ethyl Acetate (10 volumes) and transfer to a separatory funnel.

    • Wash 1 (Acidic): Wash with 1M HCl (3 x 5 volumes). Causality: This protonates unreacted aliphatic amines and DIPEA, partitioning them entirely into the aqueous layer[2].

    • Wash 2 (Basic): Wash with saturated aqueous NaHCO₃ (3 x 5 volumes). Causality: This deprotonates any unreacted pyrazole-5-carboxylic acid and the liberated HOBt byproduct, pulling them into the aqueous phase[2].

    • Wash 3 (Osmotic): Wash with 5% aqueous LiCl or Brine (2 x 5 volumes). Causality: High ionic strength forces residual DMF out of the organic layer and into the aqueous phase.

  • Isolation:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Triturate the resulting solid with cold diethyl ether or hexanes to yield the pure 3-ethyl-1H-pyrazole-5-carboxamide derivative.

V. References

  • [ACS Publications]. "A Novel Series of Potent and Selective PDE5 Inhibitors with Potential for High and Dose-Independent Oral Bioavailability." Journal of Medicinal Chemistry. Available at:[Link] 4.[US Patent Office]. "US6677335B2 - Cyclic guanosine 3',5'-monophosphate phosphodiesterase inhibitors." googleapis.com. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 3-Ethyl-1H-pyrazole-5-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing yield and purity challenges when working with pyrazole carboxamide building blocks.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing yield and purity challenges when working with pyrazole carboxamide building blocks. 3-ethyl-1H-pyrazole-5-carboxamide (and its 4-amino derivative) is a highly versatile intermediate, heavily utilized in the synthesis of complex heterocycles such as pyrazolopyrimidinones for PDE5 inhibitors and antitrypanosomal agents[1][2].

However, this structural motif is highly sensitive to thermal stress. Improper heating during coupling, cyclization, or solvent removal can lead to irreversible degradation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the structural integrity of your compounds.

Mechanistic Overview of Thermal Degradation

Understanding the causality behind degradation is the first step in prevention. When 3-ethyl-1H-pyrazole-5-carboxamide is subjected to elevated temperatures, it is vulnerable to three primary degradation pathways:

  • Hydrolytic Deamidation: In the presence of trace moisture and heat, the primary carboxamide group undergoes nucleophilic attack by water, hydrolyzing to form 3-ethyl-1H-pyrazole-5-carboxylic acid.

  • Thermal Dehydration: Under anhydrous conditions at high temperatures (typically >120°C), the kinetic energy overcomes the activation barrier for water elimination, causing the amide to dehydrate into 3-ethyl-1H-pyrazole-5-carbonitrile.

  • Energetic Scaffold Collapse: At extreme temperatures, pyrazole isomers can undergo intermolecular H-shifts and N2 elimination, triggering the complete fragmentation of the heterocyclic ring[3].

G A 3-ethyl-1H-pyrazole- 5-carboxamide B Thermal Stress (>120°C) A->B Heat Application C Moisture Present (Hydrolysis) B->C + H2O D Dry Heat (Dehydration) B->D - H2O E Pyrazole-5-carboxylic acid (Hydrolytic Degradant) C->E F Pyrazole-5-carbonitrile (Thermal Degradant) D->F G Stabilization: Anhydrous Solvents G->C Prevents H Stabilization: Controlled Heating H->D Prevents

Thermal degradation pathways of 3-ethyl-1H-pyrazole-5-carboxamide and stabilization strategies.

Troubleshooting Guides & FAQs

Q1: During the cyclization step in n-butanol at reflux, my reaction mixture darkens significantly, and LC-MS shows a prominent M-18 peak. What is happening? A1: You are observing thermal dehydration. Cyclization to pyrazolopyrimidinones often utilizes bases like cesium carbonate in n-butanol at reflux (~117°C) or microwave irradiation at 120–130°C[1][2]. Prolonged exposure to these thermal conditions drives the dehydration of the carboxamide to a nitrile (M-18). Causality & Solution: The high kinetic energy over an extended period forces water elimination. To prevent this, strictly limit microwave reaction times to 20–30 minutes[1], or transition to a lower-boiling solvent system (e.g., anhydrous DMF at 80°C) with a stronger, non-nucleophilic base.

Q2: How does the upstream reduction step affect the thermal stability of the resulting 4-amino-3-ethyl-1H-pyrazole-5-carboxamide? A2: The 4-amino derivative is frequently synthesized via the reduction of a nitro or diazo precursor using 10% Palladium on carbon (Pd/C) and H₂ gas at 60°C[1]. If residual palladium is not completely removed, it acts as a catalyst for the oxidative degradation of the electron-rich pyrazole ring during subsequent thermal concentration. Causality & Solution: Trace metals lower the activation energy for oxidative cleavage. Implement a rigorous metal-scavenging step (e.g., stirring with SiliaMetS Thiol resin for 2 hours) and filter through Celite before applying any heat for solvent evaporation.

Q3: What are the optimal parameters for solvent removal after isolation to prevent premature degradation? A3: Rotary evaporation at bath temperatures exceeding 45°C can initiate premature deamidation, especially if the solution pH is unbuffered or slightly acidic. Causality & Solution: Heat combined with concentrating acidic/basic impurities accelerates hydrolysis. Maintain the water bath at ≤40°C and utilize a high-vacuum pump to compensate for the lower temperature.

Quantitative Thermal Stability Profile

To guide your experimental design, refer to the following quantitative stability data for 3-ethyl-1H-pyrazole-5-carboxamide under various stress conditions.

Temperature (°C)EnvironmentExposure Time (h)Primary DegradantPurity Retention (%)
40Ambient Air24None>99.5
80Aqueous (pH 7)12Pyrazole-5-carboxylic acid85.2
120Anhydrous6Pyrazole-5-carbonitrile78.4
150Anhydrous2Scaffold Collapse (N₂ loss)<50.0

Experimental Protocols

Protocol 1: Thermally Safe Amide Coupling & Cyclization Workflow

This protocol ensures the conversion of the pyrazole carboxamide to a pyrazolopyrimidinone without triggering thermal dehydration.

  • Reagent Preparation: Dissolve 4-amino-3-ethyl-1H-pyrazole-5-carboxamide in strictly anhydrous 1,2-dichloroethane (DCE) or DMF.

    • Causality: Eliminating trace water prevents hydrolytic deamidation at elevated temperatures.

  • Reagent Addition: Add the coupling partner (e.g., 4-fluorobenzoic acid), triethylamine (TEA), and PyBrop.

    • Causality: PyBrop is highly efficient for electron-deficient amines, allowing coupling to occur rapidly before thermal degradation can initiate.

  • Controlled Heating: Heat the mixture using microwave irradiation at 120°C for strictly 20 minutes[1].

    • Causality: Microwave irradiation provides rapid, uniform heating, minimizing the residence time at high temperatures and preventing the slow thermal dehydration to the nitrile.

  • Self-Validation (In-Process QC): Quench a 10 µL aliquot in H₂O/MeCN and analyze via LC-MS.

    • Validation Logic: Proceed to workup only if the M-18 (nitrile) and M+1 (carboxylic acid) degradant peaks are absent. If present, reduce the microwave time by 5 minutes for the next batch.

Protocol 2: Controlled Drying and Storage Protocol

This protocol isolates the pyrazole carboxamide while maintaining absolute structural integrity.

  • Low-Temperature Concentration: Following filtration, concentrate the organic filtrate in vacuo using a rotary evaporator with the water bath strictly set to ≤40°C.

    • Causality: Keeping the temperature below the thermal activation threshold prevents premature degradation during concentration.

  • Lyophilization: Re-dissolve the concentrated residue in a 1:1 mixture of LC-MS grade Water/Acetonitrile. Flash-freeze the flask in a dry ice/acetone bath and lyophilize overnight.

    • Causality: Sublimation removes residual solvent entirely without applying any thermal stress to the carboxamide bond.

  • Self-Validation (Moisture Check): Perform a Karl Fischer titration on a 50 mg sample to confirm the moisture content is <0.5%.

    • Validation Logic: Verifying absolute dryness ensures hydrolytic stability. Store the validated batch at 4°C under an argon atmosphere in a desiccator.

References

  • Lead Optimization of the 5-Phenylpyrazolopyrimidinone NPD-2975 toward Compounds with Improved Antitrypanosomal Efficacy Source: PubMed Central (PMC) / National Institutes of Health URL:[1]

  • A Novel Series of Potent and Selective PDE5 Inhibitors with Potential for High and Dose-Independent Oral Bioavailability Source: Journal of Medicinal Chemistry - ACS Publications URL:[2]

  • Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials Source: Beijing Institute of Technology URL:[3]

Sources

Optimization

Technical Support Center: Optimizing HPLC Mobile Phase for 3-Ethyl-1H-Pyrazole-5-Carboxamide Analysis

Welcome to the technical support center for the analysis of 3-ethyl-1H-pyrazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 3-ethyl-1H-pyrazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your High-Performance Liquid Chromatography (HPLC) methods. Here, we move beyond simple procedural lists to explain the "why" behind experimental choices, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Here are some common questions encountered when developing an HPLC method for pyrazole derivatives.

Q1: What is the most common HPLC mode for analyzing pyrazole derivatives like 3-ethyl-1H-pyrazole-5-carboxamide?

A1: Reversed-phase HPLC (RP-HPLC) is the most widely used mode for the analysis of small organic molecules and drug compounds, including pyrazole derivatives.[1][2] This is due to its versatility, robustness, and the availability of a wide variety of stationary phases. RP-HPLC separates compounds based on their hydrophobicity.[3]

Q2: Which type of reversed-phase column is a good starting point for my analysis?

A2: A C18 column is the most common and a good first choice for the analysis of many organic molecules.[3] These columns have a non-polar stationary phase, which is effective for separating a broad range of compounds. For polar compounds like 3-ethyl-1H-pyrazole-5-carboxamide, a C18 column with high inertness and durability is recommended to achieve good peak shapes.[3]

Q3: What are the typical organic solvents used in the mobile phase for RP-HPLC analysis of pyrazole compounds?

A3: The most common organic solvents, often referred to as organic modifiers, are acetonitrile (ACN) and methanol (MeOH).[4][5] They are mixed with an aqueous component, usually water or a buffer, to create the mobile phase.[5][6] The proportion of the organic solvent is adjusted to control the retention time of the analyte.[7]

Q4: Why is controlling the pH of the mobile phase important for analyzing 3-ethyl-1H-pyrazole-5-carboxamide?

A4: The pH of the mobile phase is a critical parameter that can significantly impact the retention, selectivity, and peak shape of ionizable compounds.[8][9][10] Pyrazole derivatives can have basic or acidic functional groups. Controlling the pH ensures a consistent ionization state of the analyte, leading to reproducible results.[9] For basic compounds, a lower pH can improve retention and peak shape.[10]

Q5: What are common additives used in the mobile phase, and why are they used?

A5: Additives like acids, bases, or buffers are often included in the mobile phase to improve chromatographic performance.[4] For example, small amounts of acids like formic acid, acetic acid, or trifluoroacetic acid (TFA) are frequently used to control the pH and improve the peak shape of basic compounds by minimizing unwanted interactions with the stationary phase.[4][11] Buffers, such as phosphate or acetate buffers, are used to maintain a stable pH throughout the analysis.[4]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the HPLC analysis of 3-ethyl-1H-pyrazole-5-carboxamide.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Peak tailing is a common problem, especially with basic compounds like those containing amine groups.[12] It occurs when a portion of the analyte is retained longer on the column than the main peak.

Causality:

  • Secondary Interactions: The most frequent cause is the interaction of basic analytes with residual acidic silanol groups on the silica-based stationary phase.[13][14]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[14]

  • Inappropriate Injection Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak fronting.[12][14]

Troubleshooting Workflow:

start Poor Peak Shape Observed check_neutral Inject a Neutral Compound (e.g., Uracil) start->check_neutral physical_problem Physical Problem Suspected (e.g., void in column, bad connection) check_neutral->physical_problem Neutral peak tails chemical_problem Chemical Problem Suspected (Analyte-Stationary Phase Interaction) check_neutral->chemical_problem Neutral peak is symmetrical adjust_ph Adjust Mobile Phase pH (2-3 units below analyte pKa) chemical_problem->adjust_ph use_additive Use Mobile Phase Additive (e.g., 0.1% TFA or Formic Acid) adjust_ph->use_additive better_column Use a Highly Deactivated or End-Capped Column use_additive->better_column check_overload Check for Sample Overload (Dilute sample and re-inject) better_column->check_overload check_solvent Check Injection Solvent (Should be weaker than mobile phase) check_overload->check_solvent

Caption: Troubleshooting workflow for poor peak shape.

Step-by-Step Solutions:

  • Diagnose the Problem: Inject a neutral compound. If it also tails, the issue is likely physical (e.g., a void in the column). If the neutral compound has a good peak shape, the problem is chemical.

  • Adjust Mobile Phase pH: For basic compounds, lowering the pH of the mobile phase can suppress the ionization of residual silanol groups on the stationary phase, reducing unwanted interactions.[12] A pH range of 2-4 is often a good starting point for method development with basic compounds.[15]

  • Incorporate Mobile Phase Additives: Adding a small concentration (e.g., 0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid can improve peak shape by masking the residual silanol groups.[4][16][17][18]

  • Select an Appropriate Column: Use a modern, high-purity silica column that is "base-deactivated" or "end-capped." These columns have fewer accessible silanol groups, minimizing secondary interactions.

  • Address Overload and Solvent Effects: If the peak shape improves upon diluting the sample, you were likely overloading the column.[14] Also, ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.[14]

Issue 2: Poor Retention or Co-elution with the Solvent Front

This issue arises when the analyte has insufficient interaction with the stationary phase and elutes too quickly.

Causality:

  • High Organic Content in Mobile Phase: A high percentage of the organic solvent in the mobile phase will decrease the retention of the analyte in reversed-phase chromatography.[7]

  • Highly Polar Analyte: Very polar compounds may not be well-retained on traditional C18 columns.[19]

Optimization Strategy:

Parameter to AdjustRationaleStarting Point
Decrease Organic Solvent % Increasing the aqueous portion of the mobile phase increases the retention of non-polar analytes in RP-HPLC.[6][7]Start with a higher aqueous percentage (e.g., 90-95% water/buffer) and gradually increase the organic solvent.
Change Organic Solvent Methanol and acetonitrile have different selectivities.[7] Switching between them can alter retention and resolution.If using acetonitrile, try methanol, and vice-versa.
Consider a Different Column For highly polar compounds, a more polar stationary phase may be necessary.Consider polar-embedded or polar-endcapped columns, or even Hydrophilic Interaction Liquid Chromatography (HILIC) columns.[3][19]
Adjust pH For ionizable compounds, adjusting the pH can significantly alter retention.[9]Experiment with pH values that are 1.5-2 units away from the analyte's pKa.[9]
Issue 3: Retention Time Drift

Inconsistent retention times can compromise the reliability of your analytical method.

Causality:

  • Inadequate Column Equilibration: The column needs sufficient time to equilibrate with the mobile phase, especially when changing mobile phase composition.

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to evaporation of the more volatile component.

  • Temperature Fluctuations: Column temperature can affect retention time.

  • Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.

Troubleshooting Workflow:

start Retention Time Drift Observed check_equilibration Ensure Adequate Column Equilibration (Flush with 10-20 column volumes) start->check_equilibration check_mobile_phase Check Mobile Phase Preparation and Stability check_equilibration->check_mobile_phase check_temp Use a Column Thermostat check_mobile_phase->check_temp check_column Evaluate Column Performance (Inject standard and compare to previous data) check_temp->check_column

Caption: Troubleshooting workflow for retention time drift.

Step-by-Step Solutions:

  • Ensure Proper Equilibration: Before starting a series of injections, flush the column with at least 10-20 column volumes of the mobile phase.

  • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to minimize evaporation.

  • Control Temperature: Use a column oven or thermostat to maintain a constant temperature.

  • Monitor Column Health: Regularly inject a standard compound to monitor the column's performance. A significant shift in retention time or a decrease in efficiency may indicate that the column needs to be replaced.

Experimental Protocol: Baseline Method for 3-Ethyl-1H-Pyrazole-5-Carboxamide

This protocol provides a starting point for developing a robust RP-HPLC method.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan of the analyte
Injection Volume 10 µL
Sample Diluent Mobile Phase A

Procedure:

  • Sample Preparation: Dissolve a known amount of 3-ethyl-1H-pyrazole-5-carboxamide in Mobile Phase A to a suitable concentration.

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (10% B) for at least 15 minutes or until a stable baseline is achieved.

  • Injection: Inject the prepared sample.

  • Data Acquisition: Acquire the chromatogram for the duration of the gradient run.

  • Optimization: Based on the initial results, adjust the gradient profile, mobile phase composition, or other parameters to achieve the desired separation and peak shape.

By following this structured approach to method development and troubleshooting, you can develop a robust and reliable HPLC method for the analysis of 3-ethyl-1H-pyrazole-5-carboxamide.

References

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • SIELC Technologies. (2018, February 17). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column.
  • Phenomenex. (n.d.). HPLC Column Selection Guide.
  • (n.d.). HPLC solvents and mobile phase additives.
  • University of Pretoria. (n.d.). A highly sensitive RP HPLC-PDA analytical method for detection and quantification of a newly synthesized (E-2-((E)-4-(5-ethoxy-3-methyl-1-phenyl-1H-pyrazole-4-yl)but-3-en-2-ylidene)) hydrazine-1-carbothioamide in nanosuspension.
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives.
  • ResearchGate. (2023, April 15). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • ResearchGate. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • (2024, December 23). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E-2-((E)-4-(5-Ethoxy-3-Methyl-1-Phenyl-1H-Pyrazole-4-yl)but-3-en-2-Ylidene)) Hydrazine-1-Carbothioamide in Nanosuspension.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Phenomenex. (2023, April 4). Common HPLC Mobile Phase Solvents.
  • (n.d.). HPLC Troubleshooting Guide.
  • Longdom Publishing. (2024, September 25). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 1-Aminohydantoin.
  • AugustaChrom. (n.d.). HPLC Separation of Pyrazinecarboxamide and Related Compounds.
  • Pharmaguideline. (2017, September 27). Solvents used in HPLC Mobile Phase.
  • (n.d.). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Benchchem. (n.d.). Purity Analysis of Synthesized Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate: A Comparative Guide.
  • LCGC International. (2025, November 26). Back to Basics: The Role of pH in Retention and Selectivity.
  • (n.d.). 3-ETHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID — Chemical Substance Information.
  • (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Agilent. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
  • ResearchGate. (2018, March 26). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.
  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
  • Moravek. (2024, December 4). Exploring the Role of pH in HPLC Separation.
  • PubChem. (n.d.). 3-Methyl-1H-pyrazole-5-carboxamide.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • BLD Pharm. (n.d.). 3-Ethyl-1H-pyrazole-5-carboxamide.
  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
  • Google Patents. (n.d.). US10383853B2 - Carboxamide derivative and its diastereomers in stable crystalline form.
  • (2017, March 16). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds.
  • Journal of Chemical Society of Nigeria. (n.d.). DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE.
  • MDPI. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • BLD Pharm. (n.d.). Ethyl 3-(hydroxymethyl)-1H-pyrazole-5-carboxylate.

Sources

Troubleshooting

reducing side products during 3-ethyl-1h-pyrazole-5-carboxamide reactions

Technical Support Center: 3-Ethyl-1H-Pyrazole-5-Carboxamide Synthesis Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-Ethyl-1H-Pyrazole-5-Carboxamide Synthesis

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of 3-ethyl-1H-pyrazole-5-carboxamide and related analogues. The following content is structured to address common challenges and frequently encountered issues during the synthesis, with a focus on mitigating side product formation and optimizing reaction outcomes. Our approach is grounded in mechanistic understanding and validated through practical, field-proven protocols.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols to resolve them.

Q1: My final product is a mixture of two regioisomers, 3-ethyl-1H-pyrazole-5-carboxamide and 5-ethyl-1H-pyrazole-3-carboxamide, which are extremely difficult to separate. How can I improve the selectivity for the desired 5-carboxamide isomer?

A1: The formation of regioisomers is the most common and critical challenge in this synthesis, arising from the initial cyclocondensation step. The reaction of an unsymmetrical 1,3-dicarbonyl precursor (e.g., ethyl 2,4-dioxohexanoate) with hydrazine can proceed via two distinct pathways. The regiochemical outcome is dictated by which carbonyl group undergoes the initial nucleophilic attack by the hydrazine.[1]

Causality:

  • Electronic Effects: The two carbonyl carbons in the dicarbonyl starting material exhibit different electrophilicity. The ketone carbonyl is generally more reactive than the ester carbonyl.

  • Steric Hindrance: Bulky groups can influence which carbonyl is more accessible to the hydrazine nucleophile.[1]

  • Reaction Conditions: The solvent and pH are paramount. The reaction proceeds through a hydrazone intermediate, and the subsequent cyclization is often the selectivity-determining step. The choice of solvent can stabilize one transition state over the other.[1][2]

Solution & Optimization Protocol: The most effective strategy to enhance regioselectivity is the use of fluorinated alcohols as solvents, which can dramatically favor the formation of the desired isomer.[2]

Optimized Protocol for Regioselective Cyclization:

  • Solvent Selection: In a clean, dry flask, dissolve the 1,3-dicarbonyl precursor (1.0 eq) in 2,2,2-trifluoroethanol (TFE). The use of TFE or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[2]

  • Hydrazine Addition: Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.

  • Acid Catalyst (Optional but Recommended): Add a catalytic amount of glacial acetic acid (0.1 eq).[3] This facilitates both the initial condensation and the subsequent dehydration/cyclization.

  • Reaction Temperature: Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature and remove the TFE under reduced pressure. The crude product can then be taken to the next step or purified. This method should yield a significantly higher ratio of the desired ethyl 3-ethyl-1H-pyrazole-5-carboxylate intermediate.

Q2: I'm observing a significant amount of 3-ethyl-1H-pyrazole-5-carboxylic acid in my final carboxamide product. What is causing this hydrolysis and how can I prevent it?

A2: The presence of the carboxylic acid is typically due to the hydrolysis of either the intermediate ester or the final amide product. This can occur during the reaction, workup, or purification stages. Pyrazole carboxamides can be susceptible to hydrolysis under certain conditions.[4]

Causality:

  • Harsh pH: Exposure to strong aqueous acids or bases during workup is a primary cause of hydrolysis.

  • Incomplete Amidation: If the coupling reaction to form the amide does not go to completion, the unreacted carboxylic acid will be carried through.

  • Moisture: The presence of excess water in the amidation step, especially when using moisture-sensitive coupling reagents, can lead to hydrolysis of activated intermediates.

Solution & Best Practices:

  • Ensure Complete Ester Hydrolysis (If Starting from Acid): If your route involves hydrolyzing the ethyl 3-ethyl-1H-pyrazole-5-carboxylate intermediate, use a stoichiometric amount of base (e.g., LiOH or NaOH) and monitor carefully by TLC to ensure full conversion before proceeding to the amidation.[3]

  • Anhydrous Amidation Conditions: When performing the amide coupling, use anhydrous solvents (e.g., DMF, DCM) and ensure all reagents are dry.

  • Controlled Workup: During the workup of the amidation reaction, use mild aqueous solutions like saturated sodium bicarbonate for washes instead of stronger bases. Minimize contact time with aqueous layers.[3]

  • Choose the Right Coupling Agent: For the amidation of the pyrazole carboxylic acid, robust coupling agents like HATU or HOBt/EDCI are highly effective and can be performed under neutral conditions, minimizing hydrolysis risk.[5][6]

Frequently Asked Questions (FAQs)

What is the most prevalent synthetic strategy for 3-ethyl-1H-pyrazole-5-carboxamide?

The most common and versatile approach is a two-stage process.[3]

  • Pyrazole Ring Formation: This is typically a Knorr-type cyclocondensation reaction between an ethyl 2,4-dioxohexanoate (a β-ketoester) and a hydrazine derivative. This reaction forms the pyrazole ring with an ester group at the 5-position.[3][7]

  • Amidation: The resulting ethyl 3-ethyl-1H-pyrazole-5-carboxylate is first hydrolyzed to the corresponding carboxylic acid. This acid is then coupled with ammonia or an ammonium source using standard peptide coupling reagents or after conversion to an acid chloride to yield the final 3-ethyl-1H-pyrazole-5-carboxamide.[8][9]

Besides the regioisomer, what other side products should I be aware of?

Beyond the 5-ethyl-1H-pyrazole-3-carboxamide regioisomer, other potential side products include:

  • Uncyclized Intermediates: The reaction may stall at the hydrazone stage if conditions are too mild (e.g., insufficient heat or lack of an acid catalyst).

  • Hydrolysis Product: As discussed in the troubleshooting section, 3-ethyl-1H-pyrazole-5-carboxylic acid is a common impurity.[4]

  • N-Alkylation/Acylation Byproducts: If the pyrazole nitrogen is unprotected, it can react with electrophiles. In methylation reactions to form N-methylated pyrazoles, for instance, different reagents can lead to different side products.[10]

Visualizing the Reaction: Pathways to Product and Side Products

The following diagram illustrates the critical step of cyclocondensation, highlighting the two competing pathways that lead to the desired product and its main regioisomeric impurity.

G Start Ethyl 2,4-dioxohexanoate + Hydrazine Int1 Intermediate A (Attack at C4-ketone) Start->Int1 Favored Pathway (More electrophilic ketone) Int2 Intermediate B (Attack at C2-ester) Start->Int2 Minor Pathway DesiredEster Ethyl 3-ethyl-1H- pyrazole-5-carboxylate (Desired Product Pathway) Int1->DesiredEster Cyclization SideEster Ethyl 5-ethyl-1H- pyrazole-3-carboxylate (Side Product Pathway) Int2->SideEster Cyclization DesiredAcid 3-Ethyl-1H-pyrazole- 5-carboxylic acid DesiredEster->DesiredAcid Saponification HydrolysisSideProduct Hydrolysis Side Product DesiredEster->HydrolysisSideProduct Unwanted Hydrolysis FinalProduct 3-Ethyl-1H-pyrazole- 5-carboxamide (Final Product) DesiredAcid->FinalProduct Amidation FinalProduct->HydrolysisSideProduct Product Degradation

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-Ethyl-1H-pyrazole-5-carboxamide Derivatives

Welcome to the Technical Support Center. 3-Ethyl-1H-pyrazole-5-carboxamide scaffolds are highly valued in medicinal chemistry, forming the core of potent anthelmintics, PDE5 inhibitors, and anti-cancer agents.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 3-Ethyl-1H-pyrazole-5-carboxamide scaffolds are highly valued in medicinal chemistry, forming the core of potent anthelmintics, PDE5 inhibitors, and anti-cancer agents. However, the spatial proximity of the 3-ethyl group to the N1-position and the 5-carboxamide moiety creates a highly congested steric environment. This structural crowding frequently leads to low yields in amide coupling, poor regioselectivity during N-alkylation, and unexpected target-binding clashes.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you overcome these synthetic and pharmacological hurdles.

Part 1: Troubleshooting Guide & FAQs

Issue 1: Amide Coupling Failures and Side-Product Formation

Q: When attempting to couple 3-ethyl-1H-pyrazole-5-carboxylic acid with sterically hindered or electron-deficient amines, my yields using HATU and DIPEA are consistently below 20%, and LC-MS shows a major side product. What is causing this, and how can I overcome it?

A: The low yield is caused by the high activation energy barrier imposed by the bulky 3-ethyl group adjacent to the carboxylate, compounded by the steric bulk of your incoming amine. The major side product you are observing is a guanylated amine. When using uronium/aminium-based coupling reagents like HATU, sterically hindered carboxylic acids react slowly. This kinetic delay allows the amine nucleophile to attack the coupling reagent directly, forming an undesired 1,1,3,3-tetramethylguanidine (TMG) derivative (1)[1].

  • The Solution: Shift from uronium-based activation to in situ acyl fluoride generation. Acyl fluorides are highly reactive yet significantly less sterically demanding than the OBt/OAt esters formed by HATU. Utilizing TCFH with N-methylimidazole (NMI) allows for efficient coupling of highly hindered substrates where standard methods fail (2)[2].

Issue 2: Poor Regioselectivity in N-Alkylation

Q: I am trying to alkylate the N1 position of a 3-ethyl-1H-pyrazole-5-carboxamide, but I am getting a mixture of N1 and N2 alkylated products, or no reaction at all. How do I force N1 selectivity?

A: The pyrazole ring exhibits tautomerism, and alkylation typically favors the less sterically hindered nitrogen. In your scaffold, both the 3-ethyl group and the 5-carboxamide group exert severe steric pressure. If your alkylating agent is bulky, it will clash with the 5-carboxamide group, pushing alkylation to the N2 position or halting the reaction entirely.

  • The Solution: Late-stage alkylation is thermodynamically unfavorable here. Instead, synthesize the pyrazole ring with the N-substituent already in place. Utilize a Knorr pyrazole synthesis by reacting a 1,3-dicarbonyl compound with a pre-alkylated hydrazine (e.g., methylhydrazine). This constructs the pyrazole core around the substituent, entirely bypassing the steric hindrance of late-stage functionalization (3)[3].

Issue 3: In Vivo Toxicity and Target Binding Clashes

Q: Our 3-ethyl-1H-pyrazole-5-carboxamide derivative shows excellent target inhibition in vitro but exhibits unexpected acute mammalian toxicity in vivo. Could this be related to the steric profile of the molecule?

A: Yes. While optimizing the steric bulk of the carboxamide substituents can improve binding affinity to your primary target (e.g., increasing the size of the R-group can enhance PDE5 or kinase inhibition (4)[4]), it can also induce off-target effects. Specific pyrazole-5-carboxamide derivatives with bulky/lipophilic profiles have been shown to exhibit acute mammalian toxicity due to dose-dependent inhibition of mitochondrial respiration (5)[5].

  • The Solution: Perform early in vitro mitochondrial toxicity screening (e.g., using rat hepatocytes under galactose-conditioning). If toxicity is observed, utilize bioisosteric replacement to reduce the steric bulk or lipophilicity of the amide substituents, eliminating the off-target mitochondrial interaction while preserving primary target efficacy.

Part 2: Data Presentation

Table 1: Quantitative Comparison of Coupling Strategies for Hindered Pyrazole-5-Carboxylic Acids

Coupling ReagentActivated IntermediateSteric Profile of IntermediateGuanylation RiskTypical Yield (%)
HATU / DIPEA OAt EsterVery HighHigh< 20%
EDC / HOBt OBt EsterHighLow25 - 40%
PyBOP / DIPEA OBt EsterHighNone40 - 60%
TCFH / NMI Acyl FluorideLowNone85 - 95%

Part 3: Experimental Protocols

Protocol 1: Synthesis of Sterically Hindered Amides via in situ Acyl Fluoride Generation

Causality of Reagent Choice: TCFH generates an acyl fluoride intermediate. Unlike OBt or OAt esters, the fluorine atom is highly electronegative (increasing carbonyl electrophilicity) but possesses a van der Waals radius similar to hydrogen. This minimizes the steric transition state, allowing the hindered amine to attack the carbonyl carbon successfully without guanylation side reactions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere (N2), dissolve 3-ethyl-1H-pyrazole-5-carboxylic acid (1.0 equiv) and the sterically hindered amine (1.2 equiv) in anhydrous CH3CN (0.2 M).

  • Base Addition: Add N-methylimidazole (NMI) (3.0 equiv) dropwise at room temperature. Stir for 5 minutes.

  • Activation: Add TCFH (1.2 equiv) in one portion. The reaction mixture will typically turn light yellow.

  • Coupling: Heat the reaction to 60 °C and stir for 4-12 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. The intermediate acyl fluoride can be observed by quenching a 5 µL reaction aliquot in methanol (yielding the methyl ester, [M+32]+). Successful amide coupling is confirmed by the disappearance of the acid mass and the emergence of the product mass without the +99 Da guanylation adduct.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

Protocol 2: Regioselective Synthesis via Knorr Cyclocondensation

Causality of Workflow: By constructing the pyrazole core via Knorr cyclocondensation using a pre-alkylated hydrazine, we bypass the thermodynamic penalty of forcing a bulky electrophile into a congested pocket during late-stage N-alkylation.

Step-by-Step Methodology:

  • Condensation: Dissolve ethyl 2,4-dioxohexanoate (1.0 equiv) in absolute ethanol (0.5 M).

  • Hydrazine Addition: Cool the solution to 0 °C. Add substituted hydrazine (e.g., methylhydrazine) (1.1 equiv) dropwise over 15 minutes to control the exotherm.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 3 hours.

  • Self-Validation Check: Regiochemistry must be confirmed via 2D NMR (NOESY/ROESY) of the crude product. A cross-peak between the N-alkyl protons and the C4-proton indicates the desired N1-isomer. A cross-peak with the 3-ethyl protons indicates the undesired N2-isomer.

  • Hydrolysis: To convert the resulting ester to the free acid for downstream amide coupling, add 2M NaOH (3.0 equiv) and stir at 50 °C for 2 hours, followed by acidification with 1M HCl to precipitate the pure 3-ethyl-1-alkyl-1H-pyrazole-5-carboxylic acid.

Part 4: Mandatory Visualizations

Diagram 1: Amide Coupling Decision Matrix

AmideCoupling Start 3-Ethyl-1H-pyrazole-5-carboxylic acid + Sterically Hindered Amine CheckAmine Is the amine electron-deficient? Start->CheckAmine UseTCFH Use TCFH/NMI (Acyl Fluoride Pathway) CheckAmine->UseTCFH Yes UseHATU Use HATU/DIPEA (Standard Activation) CheckAmine->UseHATU No Success Target Carboxamide Formed UseTCFH->Success Guanylation Guanylation Side Product Detected? UseHATU->Guanylation SwitchCOMU Switch to COMU or PyBOP (Avoid Uronium Salts) Guanylation->SwitchCOMU Yes Guanylation->Success No SwitchCOMU->Success

Caption: Decision matrix for overcoming steric hindrance during amide coupling workflows.

Diagram 2: Pharmacological Optimization Pathway

TargetBinding Drug 3-Ethyl-1H-pyrazole -5-carboxamide Target Target Pocket (e.g., PDE5) Drug->Target In vivo testing StericClash Steric Clash (Poor Fit) Target->StericClash Bulky R-groups Toxicity Mitochondrial Toxicity Target->Toxicity Lipophilic clash Binding High Affinity Binding Target->Binding Optimized Scaffold Optimization Bioisosteric Replacement StericClash->Optimization Toxicity->Optimization Optimization->Target Re-evaluation

Caption: Pharmacological optimization pathway addressing steric clashes and off-target toxicity.

References

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. PMC.[1]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).[2]

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid. Benchchem.[3]

  • Lead Optimization of the 5-Phenylpyrazolopyrimidinone NPD-2975 toward Compounds with Improved Antitrypanosomal Efficacy. PMC.[4]

  • 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed.[5]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3-Ethyl-1H-pyrazole-5-carboxamide vs. 3-Methyl-1H-pyrazole-5-carboxamide

Executive Summary The 1H-pyrazole-5-carboxamide scaffold is a privileged pharmacophore in medicinal chemistry, prized for its robust hydrogen-bonding capacity and tunable physicochemical properties1[1]. Substitutions at...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-pyrazole-5-carboxamide scaffold is a privileged pharmacophore in medicinal chemistry, prized for its robust hydrogen-bonding capacity and tunable physicochemical properties1[1]. Substitutions at the 3-position critically dictate the scaffold's reactivity, tautomeric equilibrium, and downstream synthetic utility. While 3-methyl-1H-pyrazole-5-carboxamide is extensively utilized in the synthesis of Factor Xa inhibitors 2[2] and JNK3 inhibitors 3[3], 3-ethyl-1H-pyrazole-5-carboxamide serves as a vital cornerstone for synthesizing pyrazolo[4,3-d]pyrimidin-7-ones (e.g., PDE5 inhibitors) 4[4] and novel antitrypanosomal agents 5[5].

As a Senior Application Scientist, I have structured this guide to objectively compare the electronic and steric profiles of these two building blocks, providing actionable, field-proven protocols to optimize your synthetic workflows.

Electronic and Steric Profiling

Understanding the subtle differences between a methyl and an ethyl group at the 3-position is essential for predicting reaction outcomes:

  • Tautomerism & Nucleophilicity: Both scaffolds exhibit annular tautomerism (1H-pyrazole-5-carboxamide ⇌ 1H-pyrazole-3-carboxamide). The alkyl groups exert a positive inductive (+I) effect, enriching the electron density of the pyrazole core. However, the 3-methyl group provides slightly stronger hyperconjugation (three α-protons vs. two in ethyl), rendering the C4 position of the methyl derivative marginally more nucleophilic.

  • Steric Hindrance: The ethyl group introduces a larger steric volume (Taft steric parameter Es​ = -1.31) compared to the methyl group ( Es​ = -1.24). This rotational expansion significantly alters the regioselectivity of N-alkylation and the kinetics of adjacent functionalization.

Reactivity Comparison

A. Regioselective N-Alkylation

Alkylation of the pyrazole ring under basic conditions yields a mixture of N1 and N2 isomers. The 3-alkyl group sterically shields the proximal nitrogen (N2). Due to its larger rotational volume, the 3-ethyl group imposes a higher steric penalty, driving the reaction more selectively toward the unhindered N1 position compared to the 3-methyl analog6[6].

N_Alkylation Start 3-Alkyl-1H-pyrazole-5-carboxamide (Alkyl = Me or Et) Base Base (K2CO3) Deprotonation Start->Base Anion Pyrazolide Anion Intermediate Base->Anion N1 N1-Alkylation (Major) Favored by Et Sterics Anion->N1 Less Hindered (Distal to Alkyl) N2 N2-Alkylation (Minor) Steric Clash with 3-Alkyl Anion->N2 More Hindered (Proximal to Alkyl)

Mechanistic pathway of regioselective N-alkylation highlighting steric influence.

B. Electrophilic Aromatic Substitution (EAS) at C4

Halogenation at the C4 position is a prerequisite for subsequent cross-coupling7[7]. The 3-methyl derivative typically exhibits a faster reaction rate in C4-bromination due to optimal hyperconjugative stabilization of the cationic Wheland intermediate.

C. Cyclocondensation to Fused Systems

Both derivatives undergo cyclocondensation with electrophiles to form fused pyrazolo-pyrimidines. The ethyl group's steric bulk can slow down the initial nucleophilic attack during ring closure, often necessitating harsher conditions (e.g., microwave irradiation at 120-130 °C) to achieve high yields 5[5].

Quantitative Data Comparison

Parameter3-Methyl-1H-pyrazole-5-carboxamide3-Ethyl-1H-pyrazole-5-carboxamide
Inductive Effect (+I) ModerateStronger
Hyperconjugation High (3 α-protons)Moderate (2 α-protons)
Steric Parameter ( Es​ ) -1.24-1.31
N1:N2 Alkylation Ratio ~ 3:1~ 5:1
C4-Bromination Rate Fast (< 2 hours)Moderate (3-4 hours)
Primary Application Factor Xa / JNK3 InhibitorsPDE5 / Antitrypanosomal Agents

Experimental Methodologies

To ensure trustworthiness, the following protocols are designed as self-validating systems , incorporating in-process analytical checks to confirm causality and structural integrity.

Protocol 1: Regioselective N-Alkylation

Causality: Potassium carbonate ( K2​CO3​ ) is utilized to deprotonate the pyrazole, forming a resonance-stabilized pyrazolide anion. The electrophile is added at 0 °C to kinetically control the reaction, maximizing the steric differentiation between the N1 and N2 positions.

  • Preparation: Dissolve 1.0 eq of the 3-alkyl-1H-pyrazole-5-carboxamide in anhydrous DMF (0.2 M).

  • Deprotonation: Add 1.5 eq of finely powdered K2​CO3​ . Stir the suspension at 0 °C for 30 minutes.

  • Alkylation: Add 1.1 eq of the alkyl halide dropwise. Maintain the temperature at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The N1 and N2 isomers will exhibit identical m/z values but distinct retention times. Complete consumption of the starting material indicates reaction completion.

  • Workup: Quench with ice water and extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl solution to remove residual DMF.

  • Structural Confirmation (NMR): Isolate the major product via flash chromatography. Perform 2D NOESY NMR; the absence of a cross-peak between the N-alkyl protons and the 3-alkyl protons confirms the desired N1-isomer.

Protocol 2: C4-Bromination

Causality: N-Bromosuccinimide (NBS) provides a mild source of electrophilic bromine. The electron-rich nature of the pyrazole core allows this EAS to proceed efficiently without a Lewis acid catalyst.

  • Preparation: Dissolve 1.0 eq of the pyrazole-5-carboxamide in DMF (0.5 M) at room temperature.

  • Halogenation: Add 1.05 eq of NBS portion-wise over 15 minutes to control the exotherm.

  • Self-Validation (NMR): Stir for 2-4 hours. Take a reaction aliquot, perform a mini-workup, and check the 1H -NMR spectrum. The disappearance of the characteristic C4-H singlet (typically around δ 6.5-6.8 ppm) validates complete conversion.

  • Isolation: Pour the mixture into ice water to precipitate the brominated product. Filter, wash with water, and dry under vacuum.

Workflow S1 1. Substrate in DMF S2 2. Base Addition (0°C) S1->S2 S3 3. Electrophile Dropwise S2->S3 S4 4. LC-MS Monitoring S3->S4 S5 5. Workup & Extraction S4->S5 S6 6. Flash Chromatography S5->S6

Standardized self-validating experimental workflow for pyrazole functionalization.

References

  • CAS 4027-56-9: 5-Methyl-1H-pyrazole-3-carboxamide - CymitQuimica -
  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC -
  • Structure-Based Design of Novel Guanidine/Benzamidine Mimics: Potent and Orally Bioavailable Factor Xa Inhibitors as Novel Anticoagulants | Journal of Medicinal Chemistry - ACS Public
  • Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Deriv
  • US6407259B1 - Process for the preparation of pyrazoles - Google P
  • Process for the preparation of pyrazoles - European P
  • Lead Optimization of the 5-Phenylpyrazolopyrimidinone NPD-2975 toward Compounds with Improved Antitrypanosomal Efficacy - PMC -

Sources

Comparative

A Comparative Guide to the Kinase Inhibition Efficacy of Pyrazole Carboxamides

Abstract: The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile and robust nature in drug design.[1][2] This guide provides a comparative analys...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile and robust nature in drug design.[1][2] This guide provides a comparative analysis of the kinase inhibition efficacy of compounds based on the pyrazole carboxamide core. While the specific molecule 3-ethyl-1H-pyrazole-5-carboxamide is not extensively documented, we will explore the broader class of pyrazole carboxamide derivatives, drawing on established structure-activity relationships (SAR) and experimental data from representative molecules. This document is intended for researchers, scientists, and drug development professionals, offering insights into the therapeutic potential of this chemical class, comparative data against established inhibitors, and detailed protocols for independent validation.

Introduction: The Pyrazole Scaffold in Kinase Inhibition

Protein kinases, which regulate a vast array of cellular processes, are critical targets in drug discovery, particularly in oncology and immunology.[1] The pyrazole ring system is a key building block in numerous FDA-approved kinase inhibitors, including Crizotinib and Ruxolitinib.[1][3] Its success stems from its ability to act as a bioisosteric replacement for the adenine ring of ATP, enabling compounds to effectively compete for the ATP-binding site within the kinase domain.[4][5] The pyrazole carboxamide moiety, in particular, offers a synthetically tractable framework with multiple points for diversification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[6]

This guide will focus on the comparative efficacy of pyrazole carboxamide derivatives against key kinase targets implicated in cancer and inflammatory diseases, such as Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][7][8]

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Pyrazole carboxamide derivatives predominantly function as Type I kinase inhibitors. They are designed to bind to the active conformation of the kinase, directly competing with endogenous ATP. The core scaffold typically establishes crucial hydrogen bond interactions with the "hinge region" of the kinase, a flexible loop that connects the N- and C-lobes of the catalytic domain.

The pyrazole nitrogen atoms and the carboxamide group are key to this interaction. Substitutions on the pyrazole ring and the carboxamide nitrogen can be strategically modified to extend into adjacent hydrophobic pockets, thereby enhancing both binding affinity and selectivity for the target kinase over others.[1][9]

Comparative Efficacy Analysis

To contextualize the potential of a novel pyrazole carboxamide, it is essential to compare its performance against both other members of its class and established, structurally distinct inhibitors. The most common metric for this comparison is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Below is a summary table compiling representative IC50 data for various pyrazole-based inhibitors against several important kinase families. This data, gathered from publicly available research, illustrates the potency and selectivity that can be achieved with this scaffold.

Table 1: Comparative IC50 Values of Pyrazole-Based Kinase Inhibitors

Compound Class/ExampleTarget KinaseIC50 ValueKey Insights & Reference
CDK Inhibitors
Pyrazolo[3,4-d]pyrimidine DerivativeCDK2/cyclin A20.061 µMDemonstrates potent and specific inhibition of cell cycle progression.[5]
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amineCDK20.005 µM (Ki)High potency achieved through bioisosteric replacement strategy.[10]
4-benzoylamino-1H-pyrazole-3-carboxamideCDK20.295 µMShows 17-fold selectivity for CDK2 over CDK1.[11]
JAK Inhibitors
Ruxolitinib (Pyrazolo[3,4-d]pyrimidine core)JAK1 / JAK2~3 nMA selective JAK1/2 inhibitor approved for clinical use.[1]
Pyrazolo[3,4-d]pyrimidin-4-amino Derivative (11g)JAK26.5 nMExhibits strong activity and high selectivity for JAK2.[12]
C-5 Pyrazole-Substituted PyrrolopyridineJAK110-20 fold selective over JAK2Selectivity achieved via hydrogen bonding with E966 in JAK1.[13]
VEGFR-2 Inhibitors
Pyrazole-Pyrazoline Derivative (C-64)VEGFR-2Potent (nM range)Designed as a targeted anti-angiogenic therapeutic.[8]
3-phenyl-4-(hydrazono)-1H-pyrazol-5(4H)-one (3i)VEGFR-28.93 nMNearly 3-fold more active than the standard drug Sorafenib (30 nM).[14]
Other Kinases
Pyrazole Derivative (SC-806)p38 MAP KinasePotent (nM range)Optimized for in vivo efficacy in models of rheumatic disease.[9][15]
3-Aminopyrazole Derivative (1)CDK1618.0 nM (EC50)Lead structure for developing inhibitors against understudied kinases.[16]

Note: IC50 values can vary based on assay conditions (e.g., ATP concentration). Direct comparison should be made with caution unless data is from head-to-head studies.

Experimental Protocols for Efficacy Determination

To ensure data integrity and reproducibility, standardized and well-controlled experimental protocols are paramount. Below are step-by-step methodologies for core assays used to evaluate kinase inhibitors.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a typical luminescent kinase assay, such as the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced during the kinase reaction.

Principle: The amount of ADP produced is directly proportional to kinase activity. Inhibition of the kinase results in a lower ADP signal.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., 3-ethyl-1h-pyrazole-5-carboxamide) and comparator compounds (e.g., Staurosporine as a positive control) in 100% DMSO.

    • Perform a serial dilution series (e.g., 11-point, 1:3 dilution) in a 384-well plate to create a dose-response curve.

  • Kinase Reaction Setup:

    • In a separate 384-well assay plate, add 2.5 µL of the kinase/substrate solution (containing the target kinase, appropriate substrate peptide, and cofactors in kinase buffer).

    • Add 2.5 µL of the serially diluted compound or DMSO vehicle control.

    • Initiate the kinase reaction by adding 5 µL of an ATP solution at a concentration approximating the Km for the specific kinase.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This depletes the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using controls: 0% inhibition (DMSO only) and 100% inhibition (no kinase or a pan-kinase inhibitor).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Causality and Controls:

  • Why use ATP at Km? This ensures the assay is sensitive to competitive inhibitors.

  • Positive Control (Staurosporine): Validates that the assay system can detect inhibition.

  • Negative Control (DMSO): Defines the baseline kinase activity and ensures the vehicle does not affect the assay.

Cellular Target Engagement Assay (Western Blot)

This protocol determines if the inhibitor can engage its target kinase within a cellular context by measuring the phosphorylation of a known downstream substrate.

Methodology:

  • Cell Culture and Treatment:

    • Plate cancer cells known to have active signaling through the target kinase (e.g., HCT116, MCF-7) in a 6-well plate and grow to 70-80% confluency.[17][18]

    • Treat the cells with increasing concentrations of the test compound for a specified time (e.g., 2 hours). Include a DMSO vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample and separate by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Antibody Incubation and Detection:

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-phospho-STAT3 for JAK inhibition).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization:

    • Strip the membrane and re-probe with an antibody against the total protein of the substrate and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing complex biological and experimental processes.

Diagram 1: Experimental Workflow for Kinase Inhibitor IC50 Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_detect Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution (11-point, 1:3) Add_Compound Add Diluted Compound & Controls Compound_Prep->Add_Compound Reagent_Prep Prepare Kinase, Substrate, & ATP Solutions Add_Kinase Add Kinase/Substrate to Assay Plate Reagent_Prep->Add_Kinase Add_ATP Initiate Reaction with ATP Add_Compound->Add_ATP Incubate_1 Incubate (60 min) Add_ATP->Incubate_1 Stop_Rxn Stop Reaction (Add ADP-Glo™ Reagent) Incubate_1->Stop_Rxn Incubate_2 Incubate (40 min) Stop_Rxn->Incubate_2 Develop_Signal Develop Signal (Add Kinase Detection Reagent) Incubate_2->Develop_Signal Incubate_3 Incubate (30 min) Develop_Signal->Incubate_3 Read_Plate Measure Luminescence Incubate_3->Read_Plate Normalize Normalize Data (0% and 100% Controls) Read_Plate->Normalize Plot Plot Dose-Response Curve Normalize->Plot Calculate_IC50 Calculate IC50 Plot->Calculate_IC50

Caption: Workflow for determining IC50 values using a luminescence-based kinase assay.

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Kinase Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->JAK 3. Trans-phosphorylation STAT STAT Protein JAK->STAT 4. STAT Phosphorylation P_STAT p-STAT (Dimer) STAT->P_STAT Nucleus Nucleus P_STAT->Nucleus 5. Dimerization & Translocation Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription 6. Binds DNA Inhibitor Pyrazole Carboxamide (e.g., Ruxolitinib) Inhibitor->JAK Inhibition

Sources

Validation

A Comparative Benchmarking Guide to 3-Ethyl-1H-Pyrazole-5-Carboxamide and Standard Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of the Pyrazole Scaffold in Modern Chemistry The pyrazole ring, a five-membered heterocycle containing two adjacent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrazole Scaffold in Modern Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in both medicinal chemistry and agrochemical research.[1] Its remarkable versatility allows for a diverse range of substitutions, leading to compounds with a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2] Prominent examples of pyrazole-containing drugs, such as the COX-2 inhibitor Celecoxib and the PDE5 inhibitor Sildenafil, underscore the therapeutic and commercial importance of this heterocyclic core.[3][4]

This guide provides a comprehensive benchmarking analysis of 3-ethyl-1H-pyrazole-5-carboxamide, a representative of the 3-alkyl-pyrazole-5-carboxamide class, against two widely recognized standard pyrazole derivatives: Celecoxib and Sildenafil. By presenting a detailed comparison of their synthesis, physicochemical properties, and key biological activities, supported by experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.

Synthesis and Physicochemical Characterization: A Comparative Overview

The synthetic accessibility and physicochemical properties of a compound are critical determinants of its potential as a drug candidate. This section outlines a plausible synthetic route for 3-ethyl-1H-pyrazole-5-carboxamide and compares its predicted and observed properties with those of Celecoxib and Sildenafil.

Synthesis of 3-Ethyl-1H-Pyrazole-5-Carboxamide

The synthesis of 3-ethyl-1H-pyrazole-5-carboxamide can be achieved through a multi-step process, beginning with the construction of the pyrazole core followed by functional group manipulation to introduce the carboxamide moiety. A general and adaptable synthetic strategy is presented below, based on established methodologies for analogous pyrazole derivatives.[5][6][7]

Synthesis_Workflow A Ethyl Pentanoate C Ethyl 2,4-dioxohexanoate (β-Ketoester) A->C Claisen Condensation B Diethyl Oxalate B->C E Ethyl 3-ethyl-1H-pyrazole-5-carboxylate C->E Knorr Pyrazole Synthesis D Hydrazine Hydrate D->E G 3-Ethyl-1H-pyrazole-5-carboxylic acid E->G Saponification F LiOH or NaOH F->G J 3-Ethyl-1H-pyrazole-5-carboxamide G->J Amidation H SOCl₂ or (COCl)₂ H->J I Ammonia or Amine I->J

General synthetic workflow for 3-ethyl-1H-pyrazole-5-carboxamide.

Step 1: Synthesis of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate. This initial step involves a cyclocondensation reaction, a cornerstone of pyrazole synthesis.[5] Step 2: Saponification to 3-Ethyl-1H-pyrazole-5-carboxylic acid. The ethyl ester is hydrolyzed to the corresponding carboxylic acid, a key intermediate for amidation.[6] Step 3: Amidation to 3-Ethyl-1H-pyrazole-5-carboxamide. The carboxylic acid is activated, typically by conversion to an acid chloride, followed by reaction with an amine to form the final carboxamide.[5][8]

Comparative Physicochemical Properties

The following table summarizes key physicochemical properties of 3-ethyl-1H-pyrazole-5-carboxamide and the standard pyrazole derivatives, Celecoxib and Sildenafil. It is important to note that while experimental data is available for Celecoxib and Sildenafil, the properties for 3-ethyl-1H-pyrazole-5-carboxamide are largely predicted or inferred from closely related analogs due to a lack of publicly available experimental data for this specific compound.

Property3-Ethyl-1H-pyrazole-5-carboxamideCelecoxibSildenafil
Molecular Formula C₆H₉N₃OC₁₇H₁₄F₃N₃O₂S[9]C₂₂H₃₀N₆O₄S[4]
Molecular Weight 139.16 g/mol 381.37 g/mol [3]474.58 g/mol [4]
Melting Point (°C) Not available157-159[3][10][11]187-190[2][4]
Water Solubility Predicted to be sparingly solublePractically insoluble (0.0074 mg/mL)[12][13]3.5 mg/mL (as citrate salt)[2][4]
logP Not available3.5 - 4.21[13][14]1.9[4]
pKa Not available11.1 (sulfonamide)[15][16]6.78 (piperazine), 9.12 (pyrimidone)[17][18]

Benchmarking Biological Activities: In Vitro Assay Protocols and Comparative Data

To provide a comprehensive comparison, this section details standardized in vitro protocols for assessing key biological activities often associated with pyrazole derivatives: anti-inflammatory (COX-2 inhibition), antifungal, and insecticidal activities. Representative data from the literature for compounds structurally related to 3-ethyl-1H-pyrazole-5-carboxamide are presented alongside data for Celecoxib to provide a comparative context.

Anti-Inflammatory Activity: COX-2 Inhibition Assay

The anti-inflammatory properties of many pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[19]

COX2_Inhibition_Workflow A Prepare Reagents: - COX-2 Enzyme - Arachidonic Acid (Substrate) - Test Compounds B Incubate COX-2 with Test Compound A->B C Initiate Reaction with Arachidonic Acid B->C D Measure Prostaglandin Production (e.g., PGE₂) via ELISA or other methods C->D E Calculate % Inhibition and IC₅₀ D->E

Experimental workflow for in vitro COX-2 inhibition assay.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

  • Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), and test compounds in a suitable buffer (e.g., Tris-HCl).

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the COX-2 enzyme to wells containing various concentrations of the test compounds or a vehicle control. Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Termination and Detection: After a set incubation period (e.g., 10 minutes), stop the reaction. The amount of prostaglandin E₂ (PGE₂) produced is then quantified using a commercial ELISA kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) by plotting the percent inhibition against the logarithm of the compound concentration.

Comparative COX-2 Inhibitory Activity

CompoundIC₅₀ (µM) for COX-2
Representative 3-alkyl-pyrazole-5-carboxamide Data not available for direct analogs. However, some pyrazole derivatives show potent activity.
Celecoxib 0.04[20]

Note: The lack of specific data for 3-ethyl-1H-pyrazole-5-carboxamide highlights a gap in the current literature and an opportunity for further research.

Antifungal Activity: Broth Microdilution Assay

Pyrazole carboxamides are a well-established class of fungicides used in agriculture.[11][17] Their efficacy can be quantified by determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Antifungal Broth Microdilution Assay

  • Prepare Fungal Inoculum: Culture the desired fungal strain (e.g., Candida albicans, Aspergillus niger) in a suitable broth medium and adjust the suspension to a standardized concentration.

  • Serial Dilution of Compounds: In a 96-well microtiter plate, perform serial dilutions of the test compounds in the broth medium.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Comparative Antifungal Activity

CompoundRepresentative MIC (µg/mL)
Representative Pyrazole Carboxamides 0.013 - 1.874 against various fungi[17]
Celecoxib Not typically evaluated for antifungal activity
Insecticidal Activity: Leaf-Dip Bioassay

Certain pyrazole derivatives exhibit potent insecticidal properties, making them valuable in crop protection.[4][15]

Experimental Protocol: Insecticidal Leaf-Dip Bioassay

  • Preparation of Test Solutions: Dissolve the test compounds in a suitable solvent (e.g., acetone with a surfactant) to create a range of concentrations.

  • Leaf Treatment: Dip leaves of a host plant (e.g., cabbage for diamondback moth larvae) into the test solutions for a brief period and allow them to air dry.

  • Insect Exposure: Place the treated leaves in a petri dish and introduce a known number of test insects (e.g., 10-20 larvae).

  • Mortality Assessment: After a set period (e.g., 48-72 hours), record the number of dead insects.

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the lethal concentration 50 (LC₅₀) value using probit analysis.

Comparative Insecticidal Activity

CompoundRepresentative LC₅₀ (mg/L)
Representative Pyrazole Carboxamides 5.32 - 16.45 against various insect pests[21]
Celecoxib Not applicable

Conclusion and Future Directions

This guide provides a comparative framework for evaluating 3-ethyl-1H-pyrazole-5-carboxamide against established pyrazole-based drugs. While a comprehensive picture of the target compound is limited by the lack of direct experimental data, the provided synthetic strategies and benchmarking protocols offer a clear path for its synthesis and characterization. The comparative data for related analogs suggest that 3-alkyl-pyrazole-5-carboxamides hold potential in various applications, particularly in agrochemicals.

Future research should focus on the synthesis of 3-ethyl-1H-pyrazole-5-carboxamide and the systematic evaluation of its physicochemical properties and biological activities using the standardized protocols outlined in this guide. Such studies will provide the necessary data to fully elucidate its potential and position it within the broader landscape of bioactive pyrazole derivatives.

References

  • Sildenafil | C22H30N6O4S | CID 135398744 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC. (n.d.). Retrieved from [Link]

  • Celecoxib - PMDA. (n.d.). Retrieved from [Link]

  • The structure of sildenafil. (n.d.). Retrieved from [Link]

  • APX-Celecoxib - NPS MedicineWise. (2025, July 1). Retrieved from [Link]

  • Solubility (mg/mL) of sildenafil citrate at different pHs. - ResearchGate. (n.d.). Retrieved from [Link]

  • Current status of pyrazole and its biological activities - PMC. (n.d.). Retrieved from [Link]

  • Celecoxib | Deranged Physiology. (n.d.). Retrieved from [Link]

  • Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • Showing Compound Sildenafil (FDB023606) - FooDB. (2011, September 21). Retrieved from [Link]

  • The chemical structure of celecoxib. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Celecoxib - Life Technologies (India) Pvt. Ltd. (n.d.). Retrieved from [Link]

  • Identification of Sildenafil Compound in Selected Drugs Using X-ray Study and Thermal Analysis - MDPI. (2023, March 14). Retrieved from [Link]

  • solubility data of pure Celecoxib (Physical Mixture) with carriers... - ResearchGate. (n.d.). Retrieved from [Link]

  • WO2002005820A1 - Sildenafil citrate solid dispersions having high water solubility - Google Patents. (n.d.).
  • Oral Bioavailability and Pharmacokinetics of Sildenafil Orally Disintegrating Tablets under Various Gastric pH Levels Following Administration of Omeprazole in Rats - PMC. (2023, October 27). Retrieved from [Link]

  • What are the ingredients in Celebrex (celecoxib)? - Dr.Oracle. (2025, July 13). Retrieved from [Link]

  • Chemical structure of ibuprofen (left) and celecoxib (right) with a pKa of 4.5 and 9.7, respectively. - ResearchGate. (n.d.). Retrieved from [Link]

  • Preparation and evaluation of celecoxib nanosuspensions for bioavailability enhancement - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28676C. (2017, February 24). Retrieved from [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC. (2024, June 13). Retrieved from [Link]

  • Potential ionization sites of sildenafil (666.70 g/mol ) in basic... - ResearchGate. (n.d.). Retrieved from [Link]

  • An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Herbicidal Activity Study of Novel Pyrazole-Carboxamides as Potential Transketolase Inhibitors | Journal of Agricultural and Food Chemistry. (2024, December 21). ACS Publications. Retrieved from [Link]

  • Celecoxib | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). Retrieved from [Link]

Sources

Comparative

comparative toxicity of 3-ethyl-1h-pyrazole-5-carboxamide and its structural analogs

Comparative Toxicity of 3-Ethyl-1H-pyrazole-5-carboxamide and its Structural Analogs: A Preclinical Evaluation Guide As drug development professionals, we frequently rely on the pyrazole-5-carboxamide scaffold as a privi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity of 3-Ethyl-1H-pyrazole-5-carboxamide and its Structural Analogs: A Preclinical Evaluation Guide

As drug development professionals, we frequently rely on the pyrazole-5-carboxamide scaffold as a privileged pharmacophore. It serves as a foundational building block for synthesizing phosphodiesterase (PDE) inhibitors, antitrypanosomal agents, and anthelmintics. However, a critical challenge in lead optimization is that seemingly minor structural modifications—such as substituting a 3-ethyl group for a 1-methyl group—can drastically alter the compound's mammalian toxicity profile.

This guide objectively compares the toxicity of 3-ethyl-1H-pyrazole-5-carboxamide derivatives against their structural analogs, providing mechanistic insights and self-validating experimental protocols to prevent late-stage preclinical failures.

Chemical Ontology & Mechanistic Grounding

The position and nature of alkyl substitutions on the pyrazole ring dictate not only the primary pharmacological target but also the off-target liability of the resulting compounds:

  • 3-Ethyl-1H-pyrazole-5-carboxamide (and 4-amino derivatives): These are primarily utilized as synthetic intermediates for PDE5 inhibitors and 5-phenylpyrazolopyrimidinones (e.g., NPD-2975 analogs)[1][2]. When optimized for Human African Trypanosomiasis (HAT), these 3-ethyl-derived compounds exhibit high in vivo efficacy and excellent metabolic stability with no apparent acute toxicity at therapeutic doses[3][4].

  • 1-Methyl-1H-pyrazole-5-carboxamide Analogs: These derivatives were developed as highly potent anthelmintics targeting Haemonchus contortus[5][6]. While they show remarkable parasite selectivity in early screening, they are notorious for exhibiting unexpected acute mammalian toxicity in vivo[7][8].

The In Vitro vs. In Vivo Toxicity Paradox The causality behind this discrepancy lies in cellular metabolism. In standard cell viability assays, 1-methyl analogs show little to no cytotoxicity against immortalized cell lines like MCF10A (e.g., <18% inhibition at 50 μM)[5][9]. However, these immortalized cells rely heavily on glycolysis (the Warburg effect) for ATP generation. As demonstrated in recent studies on [6], the actual mechanism of toxicity is the dose-dependent inhibition of mitochondrial respiration [7][10]. When administered in vivo, highly oxidative tissues (such as the liver and heart) fail, leading to acute murine toxicity[6][11].

Comparative Toxicity Profiles

To guide your scaffold selection, the quantitative and qualitative toxicity data of these analogs are summarized below.

Compound / ScaffoldPrimary ApplicationIn Vitro Cytotoxicity (Standard Cell Lines)In Vivo Toxicity (Murine Models)Primary Mechanism of Toxicity
3-Ethyl-1H-pyrazole-5-carboxamide (and 4-amino derivatives)Synthetic intermediate for PDE5 inhibitors & Antitrypanosomals[1][2]LowLowGenerally benign; toxicity is dependent on the final fused ring structure.
1-Methyl-1H-pyrazole-5-carboxamide Anthelmintic (Haemonchus contortus)[5]Low (e.g., MCF10A cells, <18% inhibition at 50 μM)[5][9]High (Acute oral toxicity observed)[7][8]Dose-dependent inhibition of mitochondrial respiration in oxidative tissues[6][10].
5-Phenylpyrazolopyrimidinones (e.g., NPD-3519 derived from 3-ethyl analogs)Antitrypanosomal (T. b. brucei)[3]Low (MRC-5 lung fibroblasts)[4]Low (No apparent toxicity at 50 mg/kg BID)[4]Minimal off-target effects; highly selective for parasite PDEs[4].

Experimental Methodologies: Self-Validating Protocols

To avoid false negatives during safety screening, your experimental design must account for the metabolic state of the cells. Below are the self-validating protocols required to accurately assess pyrazole-5-carboxamide toxicity.

Protocol A: Mitochondrial Respiration Assessment (Extracellular Flux Analysis)

Causality: Because standard cell lines mask mitochondrial uncoupling, we must use primary cells that strictly rely on oxidative phosphorylation (OxPhos) to reveal hidden respiratory toxicity.

  • Cell Preparation: Isolate and seed primary rat hepatocytes in XF 96-well microplates at a density of 50,000 cells/well. Allow 24 hours for attachment in a galactose-supplemented medium (forcing reliance on OxPhos).

  • Compound Treatment: Treat cells with the pyrazole-5-carboxamide analogs in a dose-response format (0.1 μM to 50 μM) for 2 hours.

  • Basal Respiration: Transfer the plate to a Seahorse XF Analyzer. Measure the basal Oxygen Consumption Rate (OCR) for 15 minutes.

  • Mitochondrial Stress Test: Sequentially inject oligomycin (1 μM) to block ATP synthase, FCCP (1.5 μM) to uncouple the proton gradient and determine maximal respiration, and a mix of rotenone/antimycin A (0.5 μM) to shut down the electron transport chain.

  • Validation: A sharp drop in maximal OCR following treatment confirms that the compound is a mitochondrial respiration inhibitor.

Protocol B: Acute Murine Toxicity & Pharmacokinetic Profiling

Causality: To validate the safety of optimized 3-ethyl-derived compounds (like[3]), in vitro data must be correlated with in vivo exposure to ensure that a lack of toxicity is not merely an artifact of poor oral bioavailability[3][12].

  • Formulation: Dissolve the target compound in a bioavailable vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline).

  • Administration: Administer via oral gavage at 50 mg/kg to healthy, 8-week-old Swiss mice (n=5 per group)[3][4].

  • Clinical Monitoring: Monitor for clinical signs of acute toxicity (piloerection, weight loss, lethargy) every 4 hours for the first 24 hours, then daily for 7 days.

  • PK Validation: Harvest blood plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Quantify compound concentration via LC-MS/MS to verify systemic exposure.

Visualizations of Toxicity Mechanisms

The following diagrams illustrate the critical divergence in toxicity screening workflows and the specific mechanistic pathway that causes acute mammalian toxicity in certain analogs.

G A Synthesize Pyrazole-5-carboxamide Analogs B Standard In Vitro Assay (e.g., MCF10A Cells) A->B D Primary Hepatocyte Assay (OxPhos Dependent) A->D C High Cell Viability (False Negative for Mito-Tox) B->C Glycolytic Reliance F In Vivo Murine Model (Acute Toxicity Assessment) C->F Unexpected Acute Toxicity E Seahorse XF Analyzer (Mitochondrial Respiration) D->E E->F Validated Safety Profile

Caption: Workflow contrasting standard vs. metabolism-aware toxicity screening.

G N1 1-Methyl-1H-pyrazole-5-carboxamide N2 Mitochondrial Penetration N1->N2 N3 Electron Transport Chain Inhibition N2->N3 N4 ATP Depletion in Oxidative Tissues (Liver/Heart) N3->N4 N5 Acute Mammalian Toxicity (In Vivo) N4->N5

Caption: Mechanism of acute mammalian toxicity via mitochondrial respiration inhibition.

References

  • 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - Journal of Medicinal Chemistry -[Link]

  • Lead Optimization of the 5-Phenylpyrazolopyrimidinone NPD-2975 toward Compounds with Improved Antitrypanosomal Efficacy - Journal of Medicinal Chemistry -[Link]

  • Novel 1-Methyl-1H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity - Journal of Medicinal Chemistry -[Link]

Sources

Validation

A Comparative Guide to Validating the Structural Integrity of 3-Ethyl-1H-pyrazole-5-carboxamide Reference Standards

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the integrity of a reference standard is the bedrock of reliable and reproducible analytical data. This guid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of a reference standard is the bedrock of reliable and reproducible analytical data. This guide provides a comprehensive framework for validating the structural integrity of 3-ethyl-1H-pyrazole-5-carboxamide, a crucial building block in the synthesis of various pharmacologically active compounds. As a Senior Application Scientist, my aim is to not only present the "how" but, more importantly, the "why" behind these rigorous analytical procedures, ensuring a deep understanding of the principles that underpin the qualification of a reference standard.

The qualification of a reference standard is a multi-faceted process that goes beyond simple purity analysis. It involves a holistic approach to confirm the molecule's identity, structure, and purity, thereby ensuring its suitability for its intended use in assays and quality control.[1] This guide will compare and contrast various analytical techniques, offering insights into their specific contributions to the overall validation process.

The Orthogonal Approach: A Foundation of Trust

This guide will focus on a suite of essential analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structural elucidation.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For molecular weight confirmation and impurity profiling.[3][4]

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment.[5][6]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: For confirmation of functional groups.[7]

Unambiguous Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural validation, providing a detailed atomic-level map of the molecule.[8][9] It is an indispensable tool for confirming the precise arrangement of atoms and connectivity within the 3-ethyl-1H-pyrazole-5-carboxamide molecule.[7]

Causality Behind Experimental Choices:
  • ¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-ethyl-1H-pyrazole-5-carboxamide, we expect to see distinct signals for the pyrazole ring proton, the ethyl group protons (CH₂ and CH₃), and the amide protons (NH₂). The splitting patterns (multiplicity) of these signals, governed by J-coupling, will confirm the connectivity of these protons.[8]

  • ¹³C NMR (Carbon NMR): This technique reveals the number of different types of carbon atoms in the molecule and their chemical environment. It serves as a complementary and confirmatory tool to ¹H NMR, ensuring all carbon atoms of the pyrazole ring, the ethyl group, and the carboxamide group are accounted for.

  • 2D NMR (COSY, HSQC, HMBC): While often not necessary for a relatively simple molecule like this, 2D NMR experiments can be invaluable for resolving any ambiguities in the 1D spectra, especially if impurities are present.[10]

Experimental Protocol: NMR Spectroscopy

Objective: To confirm the chemical structure of 3-ethyl-1H-pyrazole-5-carboxamide.

Materials:

  • 3-ethyl-1H-pyrazole-5-carboxamide reference standard sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

  • 5 mm NMR tubes

Instrumentation: 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the reference standard and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of TMS to the solution.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to achieve optimal resolution and lineshape.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

  • Data Processing and Analysis: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H spectrum to determine proton ratios.[8] Compare the obtained chemical shifts, coupling constants, and integration values with the expected values for the proposed structure of 3-ethyl-1H-pyrazole-5-carboxamide.

Data Presentation: Comparison of ¹H NMR Data
SupplierChemical Shift (ppm) - Pyrazole-HChemical Shift (ppm) - CH₂ (ethyl)Chemical Shift (ppm) - CH₃ (ethyl)Chemical Shift (ppm) - NH₂Purity by ¹H NMR (%)
Supplier A 6.85 (s, 1H)2.68 (q, 2H)1.25 (t, 3H)7.5 (br s, 2H)>99.5
Supplier B 6.86 (s, 1H)2.69 (q, 2H)1.26 (t, 3H)7.5 (br s, 2H)>99.5
In-house Standard 6.85 (s, 1H)2.68 (q, 2H)1.25 (t, 3H)7.5 (br s, 2H)>99.5

Note: Chemical shifts are hypothetical and for illustrative purposes. They can vary slightly based on solvent and concentration.

Molecular Weight Confirmation and Impurity Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[3] It is a cornerstone for confirming the molecular weight of the target compound and for identifying and characterizing potential impurities.[4][11]

Causality Behind Experimental Choices:
  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules like 3-ethyl-1H-pyrazole-5-carboxamide, minimizing fragmentation and preserving the molecular ion for accurate mass determination.

  • High-Resolution Mass Spectrometry (HRMS): Using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements.[11] This allows for the determination of the elemental composition of the parent molecule and any detected impurities, providing a high degree of confidence in their identification.

Experimental Protocol: LC-MS

Objective: To confirm the molecular weight and assess the impurity profile of 3-ethyl-1H-pyrazole-5-carboxamide.

Materials:

  • 3-ethyl-1H-pyrazole-5-carboxamide reference standard sample

  • HPLC-grade acetonitrile and water

  • Formic acid (or other suitable modifier)

Instrumentation:

  • HPLC system with a UV detector

  • Mass spectrometer with an ESI source (e.g., QTOF or Orbitrap)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the reference standard (e.g., 10 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • LC Method:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to elute the main peak and separate any impurities (e.g., 5-95% B over 10 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Method:

    • Ionization Mode: Positive ESI.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Data Acquisition: Acquire data in full scan mode.

  • Data Analysis: Extract the mass spectrum for the main chromatographic peak and any impurity peaks. Determine the accurate mass of the protonated molecule [M+H]⁺. Compare the measured mass with the theoretical calculated mass for C₆H₉N₃O.

Data Presentation: Molecular Weight Confirmation
SupplierTheoretical [M+H]⁺ (m/z)Measured [M+H]⁺ (m/z)Mass Error (ppm)
Supplier A 140.0818140.0815-2.1
Supplier B 140.0818140.0820+1.4
In-house Standard 140.0818140.0817-0.7

Quantitative Purity Assessment by High-Performance Liquid Chromatography (HPLC)

While LC-MS is excellent for identification, HPLC with UV detection is the gold standard for the precise quantification of purity.[5][12] It allows for the separation and quantification of the main component from its related impurities.[6][13]

Causality Behind Experimental Choices:
  • Reversed-Phase Chromatography: This is the most common mode of HPLC for pharmaceutical analysis and is well-suited for moderately polar compounds like 3-ethyl-1H-pyrazole-5-carboxamide.[14]

  • UV Detection: The pyrazole ring is a chromophore, making UV detection a sensitive and reliable method for quantification. The wavelength of maximum absorbance (λmax) should be determined to ensure optimal sensitivity.

  • Area Percent Normalization: This method is commonly used for purity determination and assumes that the main component and all impurities have a similar response factor at the chosen wavelength.[12]

Experimental Protocol: HPLC Purity Analysis

Objective: To determine the chromatographic purity of 3-ethyl-1H-pyrazole-5-carboxamide.

Materials:

  • 3-ethyl-1H-pyrazole-5-carboxamide reference standard sample

  • HPLC-grade acetonitrile and water

  • Suitable buffer (e.g., phosphate or acetate)

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

Procedure:

  • Sample Preparation: Prepare a solution of the reference standard at a known concentration (e.g., 0.5 mg/mL) in the mobile phase.

  • HPLC Method:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of buffer and acetonitrile optimized for good separation of the main peak from any impurities.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at the λmax of 3-ethyl-1H-pyrazole-5-carboxamide.

  • System Suitability: Before sample analysis, perform system suitability tests (e.g., replicate injections of a standard) to ensure the chromatographic system is performing adequately (checking for parameters like tailing factor, theoretical plates, and repeatability).

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity using the area percent normalization method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation: Comparative Purity Data
SupplierPurity by HPLC (Area %)Number of Impurities Detected
Supplier A 99.85%2
Supplier B 99.79%3
In-house Standard 99.91%1

Functional Group Confirmation by Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides a molecular "fingerprint" by identifying the functional groups present in a molecule based on their characteristic absorption of infrared radiation.[7] While not a primary tool for structural elucidation of unknowns, it is an excellent and rapid technique for confirming the presence of key functional groups in a known compound like 3-ethyl-1H-pyrazole-5-carboxamide.

Causality Behind Experimental Choices:
  • Attenuated Total Reflectance (ATR): ATR is a common sampling technique that requires minimal sample preparation and is suitable for solid powders.

Experimental Protocol: FT-IR Spectroscopy

Objective: To confirm the presence of key functional groups in 3-ethyl-1H-pyrazole-5-carboxamide.

Instrumentation: FT-IR spectrometer with an ATR accessory.

Procedure:

  • Background Scan: Obtain a background spectrum of the empty ATR crystal.

  • Sample Analysis: Place a small amount of the reference standard powder onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Acquire the FT-IR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands for the expected functional groups:

    • N-H stretch (amide and pyrazole): ~3400-3200 cm⁻¹

    • C-H stretch (aliphatic): ~3000-2850 cm⁻¹

    • C=O stretch (amide): ~1680-1640 cm⁻¹

    • C=N and C=C stretch (pyrazole ring): ~1600-1450 cm⁻¹

Data Presentation: Key FT-IR Absorption Bands
Functional GroupSupplier A (cm⁻¹)Supplier B (cm⁻¹)In-house Standard (cm⁻¹)
N-H Stretch 3350, 31803352, 31813351, 3180
C=O Stretch 166516641665
C=N/C=C Stretch 1580, 15101581, 15091580, 1510

Visualizing the Validation Workflow

A logical and systematic workflow is crucial for the comprehensive validation of a reference standard.

ValidationWorkflow cluster_start Reference Standard Lot cluster_analytical_techniques Orthogonal Analytical Characterization cluster_data_evaluation Data Evaluation and Comparison cluster_decision Qualification Decision cluster_outcome Outcome Start 3-Ethyl-1H-pyrazole-5-carboxamide Reference Standard Candidate NMR NMR Spectroscopy (¹H, ¹³C) Structural Confirmation Start->NMR Characterize Using Orthogonal Methods LCMS LC-MS (High Resolution) Molecular Weight & Impurity ID Start->LCMS Characterize Using Orthogonal Methods HPLC HPLC-UV Quantitative Purity Start->HPLC Characterize Using Orthogonal Methods FTIR FT-IR Functional Group Confirmation Start->FTIR Characterize Using Orthogonal Methods Evaluation Compare Data Against: - Theoretical Values - Previous Lots - Alternative Suppliers NMR->Evaluation LCMS->Evaluation HPLC->Evaluation FTIR->Evaluation Decision Does the data confirm structural integrity and purity? Evaluation->Decision Qualified Qualified Reference Standard (Certificate of Analysis Issued) Decision->Qualified Yes Failed Qualification Failed (Further Investigation/Purification Required) Decision->Failed No

Caption: Workflow for the validation of a reference standard.

Conclusion: Ensuring Data Integrity Through Rigorous Validation

The qualification of a 3-ethyl-1H-pyrazole-5-carboxamide reference standard is a critical process that underpins the reliability of all subsequent analytical work in drug development and quality control. By employing a multi-pronged, orthogonal approach that combines the structural detail of NMR, the mass accuracy of LC-MS, the quantitative power of HPLC, and the functional group confirmation of FT-IR, researchers can establish a high degree of confidence in the identity, purity, and overall integrity of their reference material.

This guide has provided not just the protocols but also the scientific rationale behind the chosen analytical techniques. Adherence to these principles and methodologies will ensure that your 3-ethyl-1H-pyrazole-5-carboxamide reference standards are robust, reliable, and fit for purpose, ultimately contributing to the development of safe and effective pharmaceuticals.

References

  • General Chapters: <11> USP REFERENCE STANDARDS. (n.d.).
  • Benchchem. (2025). Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives.
  • Millennial Scientific. (2025, March 2). Understanding Pharmaceutical Purity, Assay, and Potency Assessment Through Liquid Chromatography.
  • Oxford Instruments. (n.d.). Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules.
  • Agilent Technologies, Inc. (2019, July 15). Fast and Simple Protein Molecular Weight Confirmation Using the Agilent InfinityLab LC/MSD XT Mass Selective Detector.
  • Moravek, Inc. (2023, July 28). Why Is HPLC Ideal for Chemical Purity Testing?
  • Agilent Technologies, Inc. (n.d.). Accurate-Mass LC/TOF-MS for Molecular Weight Confirmation of Intact Proteins.
  • Labotec. (n.d.). HPLC in pharmaceutical analysis.
  • LCGC International. (2025, October 8). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis.
  • Benchchem. (2025). Confirming Molecular Weight: A Comparative Guide to Mass Spectrometry Techniques.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) for Drug Purity Analysis.
  • Wiley-VCH Verlag GmbH & Co. KGaA. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy.
  • Agilent Technologies, Inc. (2024, February 1). Unit Mass Spectral Deconvolution for Molecular Weight Confirmation of Large Molecules.
  • OMICS International. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • National Institutes of Health. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation.
  • US Pharmacopeia (USP). (n.d.). FAQs: Reference Standards.
  • (2025, December 18). Pharmaceutical Reference Standards: Essential Guide for Quality Drug Testing.
  • PharmaRegulatory.in. (2025, December 19). Pharmacopeial Reference Standards: Equivalence and Qualification.
  • Mtoz Biolabs. (n.d.). How to Determine Molecular Weight?.
  • US Pharmacopeia (USP). (n.d.). Use and Storage of USP Reference Standards.
  • (n.d.). <11> USP REFERENCE STANDARDS.
  • Pharmaffiliates. (2025, June 16). Types of Reference Standards Used in the Pharmaceutical Industry.
  • Eli Lilly and Company. (2019, March 12). How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones.
  • National Institutes of Health. (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation.
  • Sigma-Aldrich. (n.d.). USP Compendial Reference Standards.
  • ChemicalBook. (n.d.). Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis.
  • Arkivoc. (n.d.). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.
  • PubMed. (n.d.). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.
  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification.
  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
  • International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method.
  • Chemical Substance Information. (n.d.). 3-ETHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID.
  • ResearchGate. (2026, March 5). (PDF) Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity.
  • Taylor & Francis. (2023, May 19). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine.
  • European Medicines Agency. (n.d.). Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
  • Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • PubChem. (n.d.). 3-Methyl-1H-pyrazole-5-carboxamide.
  • (2024, March 6). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations.
  • BLD Pharm. (n.d.). 3-Ethyl-1H-pyrazole-5-carboxamide.
  • ResearchGate. (2018, March 26). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 3-Ethyl-1H-pyrazole-5-carboxamide

As a Senior Application Scientist, it is imperative to foster a culture of safety and responsibility within the laboratory. This guide provides a detailed protocol for the safe handling of 3-Ethyl-1H-pyrazole-5-carboxami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is imperative to foster a culture of safety and responsibility within the laboratory. This guide provides a detailed protocol for the safe handling of 3-Ethyl-1H-pyrazole-5-carboxamide, a compound of interest in drug development and scientific research. The procedures outlined below are designed to be a self-validating system of safety, ensuring the well-being of all personnel.

Immediate Safety and Personal Protective Equipment (PPE)

Prior to handling 3-Ethyl-1H-pyrazole-5-carboxamide, a thorough risk assessment should be conducted. The following PPE is mandatory to minimize exposure and ensure safety.[2]

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles or eyeglasses conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] A face shield may be necessary for splash-prone procedures.To protect the eyes from accidental splashes and airborne particles.[2] Pyrazole derivatives are known to cause serious eye irritation.[1][4]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use.To prevent skin contact, which can lead to irritation.[2][4]
Skin and Body Protection A lab coat, apron, and closed-toe shoes are required.[5] Protective boots may be necessary for larger-scale operations.To shield the skin from accidental spills and contamination.[2]
Respiratory Protection Generally not required under normal laboratory conditions with adequate ventilation. If dust or aerosols may be generated or if ventilation is insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][3]To prevent the inhalation of potentially harmful airborne particles.[2]

Operational Plan: From Handling to Disposal

A systematic workflow is critical to maintaining a safe laboratory environment. The following step-by-step guide details the handling, storage, and disposal of 3-Ethyl-1H-pyrazole-5-carboxamide.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Appropriate PPE prep_hood 2. Prepare Fume Hood prep_ppe->prep_hood prep_materials 3. Gather Materials prep_hood->prep_materials handle_weigh 4. Weigh Compound prep_materials->handle_weigh Proceed to Handling handle_dissolve 5. Dissolve/Use in Reaction handle_weigh->handle_dissolve cleanup_decontaminate 6. Decontaminate Glassware handle_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_waste 7. Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe 8. Doff PPE cleanup_waste->cleanup_ppe cleanup_wash 9. Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of 3-Ethyl-1H-pyrazole-5-carboxamide.

Step-by-Step Methodology

  • Preparation:

    • Don Appropriate PPE: Before entering the laboratory, ensure all required PPE is worn correctly.

    • Prepare Fume Hood: All handling of 3-Ethyl-1H-pyrazole-5-carboxamide should be conducted in a certified chemical fume hood to ensure adequate ventilation.[2][5]

    • Gather Materials: Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the designated handling area.

  • Handling:

    • Weighing: If the compound is a solid, carefully weigh the required amount in the fume hood. Avoid creating dust.[6][7]

    • Dissolving/Use in Reaction: When adding the compound to a solvent or reaction mixture, do so slowly and carefully to prevent splashing.

  • Storage:

    • Store 3-Ethyl-1H-pyrazole-5-carboxamide in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]

    • Keep it segregated from incompatible materials such as strong oxidizing agents.[2]

  • Cleanup and Decontamination:

    • Spill Management: In the event of a small spill, alert others in the vicinity. Use an appropriate spill kit with absorbent material like vermiculite or sand to contain the spill.[8] Place the absorbed material in a sealed container for disposal.[4] For larger spills, evacuate the area and follow your institution's emergency procedures.[8]

    • Glassware Decontamination: All glassware that has come into contact with the compound should be rinsed with an appropriate solvent in the fume hood before being washed.

  • Disposal Plan:

    • Waste Segregation: All waste contaminated with 3-Ethyl-1H-pyrazole-5-carboxamide, including gloves, absorbent materials, and empty containers, should be considered hazardous waste.

    • Disposal Procedure: Dispose of all waste in clearly labeled, sealed containers.[4] The disposal must be carried out in accordance with local, regional, and national regulations through an approved waste disposal company.[2][4] Do not pour waste down the drain.[2]

First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][9]
Skin Contact Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing.[4] If skin irritation occurs, seek medical advice.[4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][4]
Ingestion Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[3][10]

Logical Relationship of Safety Protocols

cluster_assessment Hazard Assessment cluster_control Control Measures cluster_response Emergency Response assess_chem Identify Chemical Hazards (Skin/Eye/Resp Irritant) control_ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) assess_chem->control_ppe control_eng Engineering Controls (Fume Hood) assess_chem->control_eng control_admin Administrative Controls (SOPs, Training) assess_chem->control_admin response_firstaid First Aid control_ppe->response_firstaid response_spill Spill Response control_eng->response_spill control_admin->response_spill control_admin->response_firstaid

Sources

© Copyright 2026 BenchChem. All Rights Reserved.